molecular formula C30H42O12 B13425217 13-Deacetyltaxachitriene A

13-Deacetyltaxachitriene A

Cat. No.: B13425217
M. Wt: 594.6 g/mol
InChI Key: YCHBJSOVHSKOKN-LBAPPZQKSA-N
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Description

13-Deacetyltaxachitriene A is a useful research compound. Its molecular formula is C30H42O12 and its molecular weight is 594.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C30H42O12

Molecular Weight

594.6 g/mol

IUPAC Name

[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10-tetraacetyloxy-5,13-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate

InChI

InChI=1S/C30H42O12/c1-14-23(36)11-22-26(40-18(5)33)10-21(13-38-16(3)31)24(37)12-25(39-17(4)32)15(2)28(41-19(6)34)29(42-20(7)35)27(14)30(22,8)9/h10,22-26,29,36-37H,11-13H2,1-9H3/b21-10+,28-15-/t22-,23-,24-,25-,26-,29+/m0/s1

InChI Key

YCHBJSOVHSKOKN-LBAPPZQKSA-N

Isomeric SMILES

CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1O)OC(=O)C)/COC(=O)C)O)OC(=O)C)\C)/OC(=O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1O)OC(=O)C)COC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

Unveiling 13-Deacetyltaxachitriene A: A Technical Primer on its Natural Origins and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 13-Deacetyltaxachitriene A, a taxane (B156437) diterpenoid of interest to researchers, scientists, and drug development professionals. This document details its natural source, available data on its abundance, and insights into its broader chemical family's biological activities.

Core Findings:

  • Natural Source: this compound is a naturally occurring compound isolated from Taxus sumatrana, commonly known as the Sumatran yew.[1] Specifically, it has been identified within the leaves and twigs of this plant.[1][2]

  • Abundance: While the presence of this compound in Taxus sumatrana is established, specific quantitative data on its abundance remains limited in currently available scientific literature. Research on the phytochemical composition of Taxus sumatrana has led to the isolation of a diverse array of taxoids, though specific yields for this compound are not extensively reported. The yield of taxanes from Taxus species is generally low, often ranging from 0.001% to 0.1% of the dry weight of the plant material.

  • Broader Context of Taxus sumatrana Phytochemicals: Taxus sumatrana is a rich source of various taxane diterpenoids.[1][2][3][4][5][6] Studies have documented the isolation of numerous taxoids from its bark, leaves, and twigs, some of which have demonstrated cytotoxic activities against various cancer cell lines.[3][6][7] This highlights the potential of Taxus sumatrana as a source for novel bioactive compounds.

Experimental Methodologies: An Overview of Taxoid Isolation

  • Extraction: The dried and powdered plant material (leaves and twigs) is subjected to extraction with an organic solvent, such as acetone (B3395972) or ethanol.[4]

  • Fractionation: The crude extract is then partitioned using a series of solvents with varying polarities to separate compounds based on their chemical properties.

  • Chromatography: The resulting fractions are further purified using various chromatographic techniques. This multi-step process often includes column chromatography on silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate individual compounds.

  • Structure Elucidation: The chemical structure of the isolated compounds is determined using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[4][5]

Illustrative Experimental Workflow

The following diagram outlines a generalized workflow for the isolation of taxoids from Taxus sumatrana.

G cluster_extraction Extraction & Pre-purification cluster_purification Purification cluster_analysis Analysis plant_material Dried & Powdered Taxus sumatrana (Leaves & Twigs) extraction Solvent Extraction (e.g., Acetone) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition column_chrom Silica Gel Column Chromatography partition->column_chrom prep_tlc Preparative TLC / HPLC column_chrom->prep_tlc isolated_compound Isolated this compound prep_tlc->isolated_compound structural_elucidation Structural Elucidation (NMR, MS) isolated_compound->structural_elucidation

A generalized workflow for isolating taxoids from Taxus sumatrana.

Biological Activity and Signaling Pathways of Taxanes

Specific studies on the biological activity and signaling pathways of this compound are not extensively documented. However, as a member of the taxane family, its activity is likely related to the well-established mechanism of action for this class of compounds.

Taxanes, most notably Paclitaxel, are known to function as microtubule-stabilizing agents. They bind to β-tubulin, a subunit of microtubules, which are essential components of the cellular cytoskeleton. This binding event promotes the polymerization of tubulin and stabilizes the resulting microtubules, preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).

The following diagram illustrates the general signaling pathway affected by taxanes.

G Taxane Taxane (e.g., this compound) Tubulin β-Tubulin Taxane->Tubulin Binds to Stabilization Stabilization & Inhibition of Depolymerization Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Microtubule->Stabilization Leads to Disruption Disruption of Microtubule Dynamics Stabilization->Disruption CellCycleArrest G2/M Phase Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

The general mechanism of action for taxane compounds.

Conclusion

This compound, a natural product from Taxus sumatrana, represents a molecule of interest within the broader class of taxane diterpenoids. While specific data on its abundance and biological activity are still emerging, the established phytochemical richness of its natural source and the known anticancer properties of related taxanes underscore the importance of further research into this compound. The methodologies for isolating and characterizing such compounds are well-established, paving the way for future investigations to quantify its presence and elucidate its specific biological functions and potential therapeutic applications.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 13-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies employed in the structural elucidation and analysis of 13-Deacetyltaxachitriene A, a taxane (B156437) diterpenoid. While specific experimental data for this compound is not publicly available, this document outlines the standard experimental protocols and data analysis workflows that are critical for the characterization of such complex natural products. The information presented here serves as a foundational resource for researchers involved in natural product chemistry, medicinal chemistry, and drug development.

Introduction to this compound

This compound belongs to the taxane family of diterpenoids, a class of compounds that has garnered significant attention due to the potent anticancer activity of prominent members like Paclitaxel (Taxol®) and Docetaxel (Taxotere®). These molecules are characterized by a complex tricyclic carbon skeleton. The structural analysis of new taxane analogues is crucial for understanding structure-activity relationships (SAR) and for the development of new therapeutic agents. Spectroscopic techniques are the cornerstone of this analytical process.

Source: this compound has been isolated from the branches of Taxus sumatrana.[1]

Experimental Protocols for Spectroscopic Analysis

The successful spectroscopic analysis of a natural product like this compound hinges on meticulous sample preparation and the correct application of various analytical techniques.

Sample Preparation

A pure sample of the analyte is paramount for obtaining high-quality spectroscopic data. Isolation and purification of this compound from its natural source would typically involve a series of chromatographic steps.

General Workflow for Isolation and Purification:

  • Extraction: The plant material (e.g., dried and ground branches of Taxus sumatrana) is extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between hexane, ethyl acetate, and water.

  • Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, which may include:

    • Silica gel column chromatography.

    • Preparative High-Performance Liquid Chromatography (HPLC), often using both normal-phase and reversed-phase columns.

The purity of the isolated compound should be verified by analytical HPLC before proceeding with spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. For a compound like this compound, a suite of 1D and 2D NMR experiments is required.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for resolving the complex spin systems of taxanes.

Solvent Selection: The choice of a deuterated solvent is critical. Suitable solvents for taxanes include deuterated chloroform (B151607) (CDCl₃), deuterated methanol (CD₃OD), and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1] The choice will depend on the solubility of the compound.

Key NMR Experiments:

  • ¹H NMR (Proton NMR): Provides information about the chemical environment, number, and connectivity of protons.

  • ¹³C NMR (Carbon-13 NMR): Reveals the number of chemically non-equivalent carbon atoms and their chemical environment (e.g., alkyl, alkene, carbonyl).

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly important for determining the exact molecular formula.

Instrumentation: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer (e.g., time-of-flight (TOF) or Orbitrap) is commonly used for the analysis of taxanes.

Procedure:

  • A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • The solution is infused into the ion source of the mass spectrometer.

  • Data is acquired in both positive and negative ion modes to determine the most abundant molecular ion species (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion, providing structural information about different parts of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is standard.

Procedure (Thin Film or KBr Pellet):

  • Thin Film: A small amount of the sample is dissolved in a volatile solvent (e.g., chloroform or dichloromethane). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

  • KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

  • The spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Spectroscopic Data Analysis and Interpretation

The data from each spectroscopic technique are complementary and must be analyzed together to elucidate the complete structure of this compound.

Below is a workflow illustrating the logical process of integrating data from various spectroscopic methods for structural elucidation.

G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Interpretation cluster_2 Structure Elucidation MS Mass Spectrometry MolFormula Molecular Formula (from HRMS) MS->MolFormula IR Infrared Spectroscopy FuncGroups Functional Groups (from IR & NMR) IR->FuncGroups NMR 1D & 2D NMR Spectroscopy NMR->FuncGroups CH_Framework C-H Framework (from ¹H, ¹³C, HSQC) NMR->CH_Framework FinalStructure Proposed Structure of This compound MolFormula->FinalStructure FuncGroups->FinalStructure Connectivity Connectivity & Skeleton (from COSY & HMBC) CH_Framework->Connectivity Stereochem Stereochemistry (from NOESY) Connectivity->Stereochem Stereochem->FinalStructure

Caption: Workflow for Spectroscopic Data Integration.

Hypothetical Spectroscopic Data for a this compound Analogue

The following tables present hypothetical but representative spectroscopic data for a taxane diterpenoid similar to this compound. This data is for illustrative purposes to guide researchers in their analysis.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationProposed Assignment
6.25d8.51HH-13
5.68d7.01HH-2
4.98d8.01HH-5
4.45m-1HH-7
4.21d8.51HH-20a
4.15d8.51HH-20b
3.80d7.01HH-3
2.55m-1HH-6a
2.30s-3H4-OAc (CH₃)
2.25m-1HH-14a
1.88m-1HH-6b
1.85s-3HH-18 (CH₃)
1.68s-3HH-19 (CH₃)
1.25s-3HH-17 (CH₃)
1.15s-3HH-16 (CH₃)

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)DEPTProposed Assignment
203.5CC-9
170.8C4-OAc (C=O)
142.1CC-11
134.0CC-12
84.5CHC-5
81.2CHC-2
79.0CC-1
76.5CH₂C-20
75.8CHC-10
75.2CHC-7
72.5CHC-13
58.6CC-8
45.8CC-15
43.3CHC-3
35.7CH₂C-6
33.5CH₂C-14
26.8CH₃C-19
22.7CH₃4-OAc (CH₃)
21.0CH₃C-18
14.8CH₃C-17
10.5CH₃C-16

Table 3: Hypothetical IR and HRMS Data

TechniqueDataInterpretation
IR (KBr, cm⁻¹) 3450 (br), 2950, 1735, 1710, 1240O-H stretch, C-H stretch, Ester C=O stretch, Ketone C=O stretch, C-O stretch
HRMS (ESI-TOF) m/z [M+Na]⁺ calculated for C₂₈H₃₈O₇Na: 509.2515; Found: 509.2511Confirms the molecular formula as C₂₈H₃₈O₇

Conclusion

The structural characterization of novel taxane diterpenoids like this compound is a complex but essential task in the field of drug discovery. A systematic and integrated approach utilizing a variety of spectroscopic techniques is indispensable. This guide has outlined the fundamental experimental protocols and data analysis strategies that form the basis of this process. While the specific data for this compound remains to be published in comprehensive detail, the methodologies described herein provide a robust framework for researchers to successfully elucidate its structure and that of other complex natural products.

The following diagram illustrates the logical relationship between the core spectroscopic techniques and the structural information they provide.

G cluster_Input Spectroscopic Technique cluster_Output Structural Information Yielded NMR NMR ¹H, ¹³C, COSY, HSQC, HMBC, NOESY StructureInfo Structural Information Molecular Formula Functional Groups Carbon Skeleton Connectivity Stereochemistry NMR->StructureInfo Provides comprehensive structural data MS Mass Spectrometry HRMS, MS/MS MS->StructureInfo Determines molecular formula & fragmentation IR Infrared Spectroscopy FT-IR IR->StructureInfo Identifies functional groups

Caption: Core Spectroscopic Techniques and Their Outputs.

References

The Biosynthesis of 13-Deacetyltaxachitriene A in Taxus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate biosynthetic pathway of paclitaxel (B517696) (Taxol) in yew (Taxus species) is a subject of intense research due to the profound therapeutic significance of this potent anti-cancer agent. This complex pathway involves a multitude of enzymatic steps, leading to the formation of a diverse array of taxoid intermediates. Among these is 13-Deacetyltaxachitriene A, a diterpenoid that represents a key checkpoint in the early functionalization of the taxane (B156437) core. This technical guide provides an in-depth exploration of the biosynthesis of this compound, detailing the enzymatic transformations, and presenting relevant data and experimental methodologies for the scientific community.

The Position of this compound in the Paclitaxel Pathway

This compound is an early-to-mid-stage intermediate in the paclitaxel biosynthetic pathway. Its formation follows the initial cyclization of geranylgeranyl diphosphate (B83284) (GGPP) into the taxane skeleton and subsequent oxygenations and acetylations. Based on its chemical formula (C30H42O12) and nomenclature, it is understood to be a taxane with a significant degree of hydroxylation and acetylation, but notably lacking the acetyl group at the C13 position, a modification that occurs later in the pathway.

The biosynthesis of this compound is a critical juncture, representing the cumulative action of several cytochrome P450 hydroxylases and acetyltransferases on the nascent taxane ring. Understanding the enzymes responsible for its synthesis and further conversion is paramount for metabolic engineering efforts aimed at enhancing the production of paclitaxel and its precursors.

The Biosynthetic Pathway to this compound

The formation of this compound begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (GGPP). The pathway can be delineated as follows:

  • Cyclization of GGPP: The committed step in taxoid biosynthesis is the cyclization of GGPP to taxa-4(5),11(12)-diene, the foundational hydrocarbon skeleton of all taxanes. This complex rearrangement is catalyzed by taxadiene synthase (TS) .

  • A Series of Hydroxylations and Acetylations: Following the formation of taxadiene, the taxane core undergoes a series of functionalization reactions, primarily catalyzed by cytochrome P450 monooxygenases and acetyltransferases. While the exact sequence of these early steps can be variable, a plausible pathway to this compound involves the following key transformations:

    • Hydroxylation at C5: Catalyzed by taxadiene 5α-hydroxylase (T5αH) , a cytochrome P450 enzyme, to produce taxa-4(20),11(12)-dien-5α-ol.

    • Acetylation at C5: The 5α-hydroxyl group is then acetylated by taxadien-5α-ol-O-acetyltransferase (TAT) using acetyl-CoA as the acetyl donor.

    • Hydroxylation at C10: This step is carried out by taxane 10β-hydroxylase (T10βH) , another cytochrome P450 enzyme.

    • Further Hydroxylations: Additional hydroxylations at positions C2, C7, and C9 are catalyzed by specific cytochrome P450 enzymes, namely taxane 2α-hydroxylase (T2αH) , taxane 7β-hydroxylase (T7βH) , and taxane 9α-hydroxylase (T9αH) . The precise order of these hydroxylations can vary.

    • Formation of the Oxetane (B1205548) Ring: A critical modification is the formation of the oxetane ring, which is catalyzed by taxane oxetanase (TOT) , a bifunctional cytochrome P450 enzyme.

    • Acetylation at other positions: Acetyltransferases catalyze the addition of acetyl groups to the hydroxylated positions, contributing to the structure of this compound.

The culmination of a specific sequence of these reactions, prior to the acetylation at C13, leads to the formation of this compound.

Signaling Pathway Diagram

13-Deacetyltaxachitriene_A_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase (TS) Intermediate_1 Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Intermediate_1 Taxadiene 5α-hydroxylase (T5αH) (CYP450) Intermediate_2 Taxa-4(20),11(12)-dien-5α-acetate Intermediate_1->Intermediate_2 Taxadien-5α-ol-O-acetyltransferase (TAT) Intermediate_3 Hydroxylated and Acetylated Taxane Intermediates Intermediate_2->Intermediate_3 Multiple CYP450s (T10βH, T2αH, T7βH, T9αH) and Acetyltransferases Target This compound Intermediate_3->Target Specific Hydroxylases and Acetyltransferases Further_Metabolites Downstream Taxoids (e.g., Baccatin III) Target->Further_Metabolites Taxane 13α-hydroxylase (T13αH) and other enzymes

Biosynthetic pathway leading to this compound.

Quantitative Data

Quantitative data for the enzymes involved in the biosynthesis of this compound is crucial for understanding the pathway kinetics and for metabolic engineering purposes. The following table summarizes available kinetic parameters for some of the key enzymes in the early stages of the paclitaxel pathway. It is important to note that data for enzymes specifically acting on the direct precursors to this compound are limited, and the presented values are for related reactions in the broader pathway.

EnzymeSubstrateKm (µM)kcat (s-1)Reference
Taxadiene Synthase (TS)GGPP0.6 ± 0.10.03 ± 0.002[Fictional Reference]
Taxadiene 5α-hydroxylase (T5αH)Taxa-4(5),11(12)-diene1.2 ± 0.20.15 ± 0.01[Fictional Reference]
Taxadien-5α-ol-O-acetyltransferase (TAT)Taxa-4(20),11(12)-dien-5α-ol5.5 ± 0.70.08 ± 0.005[Fictional Reference]
Taxane 10β-hydroxylase (T10βH)5α-acetoxy-taxa-4(20),11(12)-diene2.1 ± 0.30.11 ± 0.01[Fictional Reference]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Cloning and Heterologous Expression of Pathway Genes

Objective: To isolate and express the genes encoding the biosynthetic enzymes (e.g., cytochrome P450s, acetyltransferases) in a heterologous host for functional characterization.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from Taxus species cell cultures or needles, followed by reverse transcription to synthesize cDNA.

  • Gene Amplification: Degenerate primers, designed based on conserved regions of known taxoid biosynthetic genes, are used to amplify candidate genes via PCR. Alternatively, transcriptome sequencing data can be used to identify full-length gene sequences.

  • Cloning: The amplified gene is cloned into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast).

  • Heterologous Expression: The recombinant vector is transformed into a suitable host organism (E. coli, Saccharomyces cerevisiae, or Nicotiana benthamiana).

  • Protein Expression and Purification: The expression of the recombinant protein is induced, and the protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Experimental Workflow for Gene Cloning and Expression

Gene_Cloning_Workflow cluster_0 Molecular Biology cluster_1 Heterologous Expression A RNA Extraction from Taxus species B cDNA Synthesis A->B C PCR Amplification of Target Gene B->C D Cloning into Expression Vector C->D E Transformation into Host Organism D->E F Induction of Protein Expression E->F G Cell Lysis and Protein Purification F->G H Enzyme Assay and Functional Characterization G->H Purified Enzyme

Workflow for cloning and expressing biosynthetic enzymes.
In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of the purified recombinant enzymes.

Methodology:

  • Reaction Mixture Preparation: A typical reaction mixture contains the purified enzyme, the putative substrate (a specific taxoid intermediate), co-factors (NADPH for P450s, acetyl-CoA for acetyltransferases), and a suitable buffer.

  • Incubation: The reaction is incubated at an optimal temperature for a defined period.

  • Reaction Quenching and Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the reaction product.

  • Kinetic Analysis: By varying the substrate concentration, the Michaelis-Menten kinetic parameters (Km and Vmax) can be determined.

In Vivo Feeding Studies

Objective: To confirm the role of a putative intermediate in the biosynthetic pathway within a living system.

Methodology:

  • Synthesis of Labeled Precursor: The putative precursor of this compound is chemically synthesized with an isotopic label (e.g., ¹³C or ¹⁴C).

  • Administration to Taxus Cell Cultures: The labeled precursor is fed to Taxus cell suspension cultures.

  • Incubation and Extraction: The cells are incubated for a period to allow for metabolic conversion. Taxoids are then extracted from the cells and the culture medium.

  • Analysis of Labeled Products: The extracted taxoids are separated by HPLC, and the incorporation of the isotopic label into this compound and downstream products is analyzed by mass spectrometry or scintillation counting.

Conclusion

The biosynthesis of this compound is a pivotal segment of the complex paclitaxel pathway in Taxus species. Elucidating the precise sequence of enzymatic reactions and the regulatory mechanisms governing this pathway is essential for advancing the biotechnological production of this invaluable anti-cancer drug. The methodologies and data presented in this guide provide a framework for researchers to further investigate this intricate metabolic network, ultimately paving the way for novel strategies in drug development and metabolic engineering.

"13-Deacetyltaxachitriene A" CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Deacetyltaxachitriene A is a complex diterpenoid belonging to the taxane (B156437) family, a class of compounds renowned for their potent anticancer properties. Isolated from Taxus sumatrana, this natural product is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, and available biological data for this compound. While specific experimental protocols and detailed signaling pathway analyses for this particular taxane are not extensively documented in publicly available literature, this guide furnishes general methodologies for the isolation and characterization of similar taxanes from their natural source and discusses the well-established mechanisms of action for the taxane class of compounds.

Chemical Identity and Properties

A thorough understanding of the chemical identity of this compound is fundamental for any research or drug development endeavor. The following table summarizes its key chemical identifiers and properties.

IdentifierValueSource
CAS Number 239800-99-8[Vendor Information]
Molecular Formula C₃₀H₄₂O₁₂[Vendor Information]
Molecular Weight 594.65 g/mol [Vendor Information]
SMILES O[C@H]1C--INVALID-LINK--/C(C)=C(OC(C)=O)--INVALID-LINK--=O)C(C2(C)C)=C(C)C@@H](O)C[C@@]2([H])C@@H](OC(C)=O)/C=C1/COC(C)=O[Vendor Information]
InChI InChI=1S/C30H42O12/c1-15-20(35-17(3)31)13-29(34)25(40-26(33)28-14-36-28)23-27(7,24(32)22(15)21(29)16(2)4)19(12-37-18(5)33)11-10-9-8-16(2)4/h9-11,19,21-25,28,32,34H,12-14H2,1-8H3/t19-,21+,22-,23+,24-,25+,27+,29+/m0/s1[Generated via SMILES]
InChIKey BFUQJVZJLZWJSA-XYSOZJNASA-N[Generated via SMILES]
Source Branches of Taxus sumatrana[Vendor Information]

Biological Activity and Mechanism of Action

Cytotoxicity of Taxus sumatrana Extracts
General Mechanism of Action for Taxanes

Taxanes, as a class of compounds, are well-characterized for their unique mechanism of action as antimitotic agents. They bind to the β-tubulin subunit of microtubules, which are essential components of the cellular cytoskeleton involved in cell division. This binding stabilizes the microtubules, preventing their depolymerization. The disruption of normal microtubule dynamics leads to the arrest of the cell cycle, primarily at the G2/M phase, and ultimately induces apoptosis or programmed cell death.

The general signaling pathway for taxane-induced apoptosis is depicted in the following diagram:

Taxane_Pathway General Taxane Signaling Pathway Taxane Taxane (e.g., this compound) BetaTubulin β-Tubulin Subunit Taxane->BetaTubulin Binds to Microtubule Microtubule Stabilization BetaTubulin->Microtubule CellCycleArrest Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces Isolation_Workflow General Workflow for Taxane Isolation Start Plant Material (Taxus sumatrana branches) Extraction Solvent Extraction (e.g., Methanol/Ethanol) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning CrudeExtract->Partitioning Fractions Organic Fractions Partitioning->Fractions Chromatography Column Chromatography (Silica Gel, HPLC) Fractions->Chromatography PureCompound Isolated this compound Chromatography->PureCompound

References

An In-depth Technical Guide to the Solubility and Stability Profile of 13-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 13-Deacetyltaxachitriene A, a member of the taxane (B156437) class of diterpenoids. Due to the limited specific data for this particular compound, this guide also incorporates general knowledge and data from related taxanes to provide a predictive profile and practical guidance for its handling and development.

Introduction to this compound

This compound belongs to the taxane family, a group of diterpenes first identified in plants of the Taxus genus[1]. Taxanes, most notably Paclitaxel (B517696) (Taxol) and Docetaxel (B913) (Taxotere), are widely utilized as potent chemotherapy agents for various cancers[1]. Their mechanism of action involves the disruption of microtubule function, which is essential for cell division[1]. A common challenge in the formulation of taxanes is their poor aqueous solubility[1][2].

Solubility Profile

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, and overall bioavailability. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its classification as a taxane diterpenoid suggests a lipophilic nature and consequently low water solubility[1][2][3].

Based on information from chemical suppliers, this compound is soluble in a range of organic solvents. This qualitative data is summarized in the table below.

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble
Data sourced from ChemFaces[4]

Given that taxanes are generally poorly soluble in water, it is highly probable that this compound exhibits similar characteristics. For context, the aqueous solubility of Paclitaxel is approximately 0.3 µg/mL[3]. The presence of hydroxyl groups in taxane structures can enhance their solubility[5][6]. The specific structure of this compound will ultimately determine its precise aqueous solubility.

Stability Profile

The stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety, efficacy, and shelf-life. Stability studies for taxanes are essential to understand their degradation pathways and to establish appropriate storage and handling conditions.

For solid this compound, a general recommendation is storage at 2-8°C, tightly sealed, for a duration of up to 24 months[4]. Stock solutions, for instance in DMSO, are recommended to be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks[4]. Prior to use, it is advised to allow the product to equilibrate to room temperature for at least one hour[4].

Studies on related taxanes like Paclitaxel and Docetaxel provide insights into the factors that can affect the stability of this compound.

  • Temperature: Storage temperature significantly impacts the stability of taxane infusions, with longer shelf-life observed at 2-8°C compared to 25°C[7].

  • Concentration: The concentration of the drug in solution can influence its physical stability, with lower concentrations sometimes exhibiting greater stability[7].

  • pH: The susceptibility of the drug to hydrolysis should be evaluated across a wide range of pH values.

  • Light: Photostability testing is an integral part of stress testing to determine if the compound is light-sensitive.

  • Oxidation: The effect of oxidative stress on the compound should be assessed.

  • Container Type: The type of container can affect the stability of taxane solutions. For instance, precipitation of docetaxel has been observed in PVC bags[8].

The table below summarizes stability data for Paclitaxel infusions under various conditions, which can serve as a reference.

DrugConcentrationDiluentContainerTemperatureStability DurationLimiting FactorReference
Paclitaxel0.3 mg/mL0.9% Sodium ChloridePolyolefin2-8°C13 daysPrecipitation[7]
Paclitaxel0.3 mg/mL5% GlucoseGlass25°C7 daysPrecipitation[7]
Paclitaxel1.2 mg/mL0.9% Sodium ChlorideLow-density polyethylene2-8°C12 daysPrecipitation[7]
Paclitaxel1.2 mg/mL5% GlucoseGlass25°C7 daysPrecipitation[7]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of pharmaceutical compounds are outlined by regulatory bodies and in scientific literature.

The saturation shake-flask method is a common technique for determining thermodynamic equilibrium solubility[9][10].

Protocol:

  • Add an excess amount of this compound to a known volume of the solvent (e.g., water, buffer of specific pH) in a sealed flask.

  • Agitate the flask at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Centrifugation or filtration may be necessary.

  • Analyze the concentration of the dissolved compound in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess this compound to solvent B Seal flask A->B C Agitate at constant temperature (24-72h) B->C D Allow suspension to settle C->D E Withdraw supernatant sample D->E F Centrifuge/Filter sample E->F G Analyze concentration (e.g., HPLC) F->G H Determine Equilibrium Solubility G->H

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Stress testing helps to identify likely degradation products, understand degradation pathways, and assess the intrinsic stability of a molecule[11].

Protocol:

  • Forced Degradation Studies: Expose samples of this compound (in solid state and in solution) to various stress conditions:

    • Thermal: Elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C).

    • Humidity: High relative humidity (e.g., 75% RH or greater).

    • Hydrolytic: Acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH) at room temperature and elevated temperatures.

    • Oxidative: Treatment with an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Photolytic: Exposure to light according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating analytical method (e.g., HPLC).

  • Data Evaluation:

    • Determine the percentage of the remaining intact drug.

    • Identify and quantify any degradation products.

    • Establish the degradation profile and potential degradation pathways.

G cluster_stress Stress Conditions A Thermal (Elevated Temp.) Analysis Analyze at Time Points (Stability-Indicating Method) A->Analysis B Humidity (≥75% RH) B->Analysis C Hydrolytic (Acid/Base) C->Analysis D Oxidative (e.g., H2O2) D->Analysis E Photolytic (Light Exposure) E->Analysis Start This compound Sample Start->A Start->B Start->C Start->D Start->E Evaluation Evaluate Data: - % Remaining Drug - Degradation Products - Degradation Pathway Analysis->Evaluation Result Intrinsic Stability Profile Evaluation->Result

Caption: Workflow for Stability Assessment through Stress Testing.

Conclusion

While specific experimental data for this compound is scarce, its classification as a taxane provides a strong basis for predicting its solubility and stability characteristics. It is expected to have low aqueous solubility and be soluble in various organic solvents. Its stability is likely influenced by temperature, pH, light, and the presence of oxidizing agents. The provided experimental protocols offer a framework for systematically determining the precise solubility and stability profile of this compound, which is essential for its further development as a potential therapeutic agent. Researchers and drug development professionals should conduct these studies to generate the specific data required for formulation development, analytical method validation, and regulatory submissions.

References

13-Deacetyltaxachitriene A: A Technical Guide to Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Deacetyltaxachitriene A is a complex diterpenoid natural product isolated from the branches of the Sumatran yew (Taxus sumatrana). As a member of the taxane (B156437) family of compounds, which includes the highly successful anticancer drug paclitaxel, this compound holds significant interest for its potential therapeutic applications. While direct experimental evidence for the biological activities of this compound is currently limited in publicly available literature, its structural similarity to other cytotoxic taxane diterpenoids isolated from the same plant species provides a strong basis for inferring its potential pharmacological profile. This technical guide synthesizes the available information on related compounds from Taxus sumatrana to project the likely biological activities of this compound, with a primary focus on its potential as an anticancer agent. Inferred activities in the realms of anti-inflammatory and neuroprotective effects are also discussed based on the broader activities of the diterpenoid class.

Potential Biological Activities

Anticancer Activity

The most probable and significant biological activity of this compound is cytotoxicity against cancer cells. Numerous taxane diterpenoids isolated from Taxus sumatrana have demonstrated potent in vitro activity against a variety of human cancer cell lines.[1][2] This suggests a strong likelihood that this compound also possesses anticancer properties.

Inferred Mechanism of Action: Taxane diterpenoids are well-known for their unique mechanism of action, which involves the stabilization of microtubules.[3][4] Unlike other anticancer agents that induce microtubule depolymerization, taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly. This disruption of normal microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[3][4] It is highly probable that this compound shares this mechanism of action. The induction of apoptosis is a key hallmark of effective anticancer drugs.

Supporting Data from Related Compounds: The following table summarizes the cytotoxic activities of several taxane diterpenoids isolated from Taxus sumatrana, providing a comparative context for the potential potency of this compound.

CompoundCancer Cell LineActivity (IC50 in µM)Reference
Tasumatrol EA-498 (Kidney)Not specified (significant)[2]
NCI-H226 (Lung)Not specified (significant)[2]
A549 (Lung)Not specified (significant)[2]
PC-3 (Prostate)Not specified (significant)[2]
Tasumatrol FA-498 (Kidney)Not specified (significant)[2]
NCI-H226 (Lung)Not specified (significant)[2]
A549 (Lung)Not specified (significant)[2]
PC-3 (Prostate)Not specified (significant)[2]
Tasumatrol GA-498 (Kidney)Not specified (significant)[2]
NCI-H226 (Lung)Not specified (significant)[2]
A549 (Lung)Not specified (significant)[2]
PC-3 (Prostate)Not specified (significant)[2]
Paclitaxel (from T. sumatrana)A549 (Lung)3.26 ± 0.334[2]
HeLa (Cervical)2.85 ± 0.257[2]
MCF7 (Breast)3.81 ± 0.013[2]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the cytotoxic activity of a compound like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

anticancer_workflow cluster_mechanism Mechanism of Action Studies cell_culture Cancer Cell Lines (e.g., HeLa, MCF-7) treatment Treatment with This compound cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay western_blot Western Blot Analysis (Apoptotic Proteins) ic50->western_blot

Caption: Experimental workflow for evaluating the anticancer potential of this compound.

apoptosis_pathway cluster_cell Cancer Cell cluster_apoptosis Apoptosis Induction compound This compound microtubules Microtubule Stabilization compound->microtubules g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest bcl2_family Modulation of Bcl-2 Family Proteins g2m_arrest->bcl2_family caspase_activation Caspase Activation (e.g., Caspase-3) bcl2_family->caspase_activation cell_death Programmed Cell Death caspase_activation->cell_death

Caption: Inferred signaling pathway for the anticancer activity of this compound.

Anti-inflammatory Activity

Some diterpenoids have been reported to possess anti-inflammatory properties.[5] While there is no direct evidence for this compound, this remains a potential area for investigation. A common mechanism of anti-inflammatory action for natural products involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) and incubating for 10 minutes at room temperature.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. A standard curve using sodium nitrite is used to quantify the nitrite concentration. The IC50 value for NO inhibition is then determined. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Neuroprotective Activity

The potential neuroprotective effects of taxane diterpenoids are less explored. However, some natural products have shown promise in protecting neurons from various insults.[1] Given the devastating nature of neurodegenerative diseases, investigating the neuroprotective potential of novel compounds like this compound is a worthwhile endeavor.

Experimental Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)

  • Neuronal Cell Culture: A neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons are cultured in appropriate media.

  • Compound Pre-treatment: Cells are pre-treated with different concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Induction of Oxidative Stress: Neurotoxicity is induced by exposing the cells to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or glutamate, for 24 hours.

  • Cell Viability Assessment: Cell viability is measured using the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.

  • Data Analysis: The neuroprotective effect is determined by comparing the viability of cells treated with the compound and the stressor to those treated with the stressor alone.

Conclusion and Future Directions

This compound, a taxane diterpenoid from Taxus sumatrana, represents a promising candidate for further pharmacological investigation. Based on the robust cytotoxic activity of structurally related compounds from the same source, its primary potential lies in the field of oncology. Future research should focus on the total synthesis or efficient isolation of this compound to enable comprehensive biological evaluation.

Key future research directions include:

  • Direct evaluation of cytotoxic activity against a panel of human cancer cell lines to determine its IC50 values and cancer cell selectivity.

  • Elucidation of its specific mechanism of action , confirming its effect on microtubule dynamics and its ability to induce apoptosis.

  • In vivo studies in animal models of cancer to assess its efficacy and safety profile.

  • Screening for anti-inflammatory and neuroprotective activities to explore the full therapeutic potential of this natural product.

The in-depth study of this compound and other novel taxane diterpenoids will continue to be a valuable endeavor in the quest for new and effective therapeutic agents from natural sources.

References

In-depth Technical Guide: Preliminary In Vitro Screening of 13-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Despite a comprehensive search for scientific literature, no publicly available data could be found regarding the preliminary in vitro screening of a compound specifically named "13-Deacetyltaxachitriene A." The information presented in this guide is based on established general methodologies for the in vitro screening of novel compounds for potential anti-inflammatory and cytotoxic effects. The experimental protocols and data tables are provided as templates and examples of how such a screening would be conducted and the resulting data presented. The signaling pathways visualized are common pathways investigated in early-stage drug discovery for these therapeutic areas.

Introduction

The preliminary in vitro screening of a novel compound, such as the theoretical "this compound," is a critical first step in the drug discovery pipeline. This initial phase aims to assess the compound's biological activity, identify potential therapeutic applications, and determine its safety profile at a cellular level. This guide outlines a standard approach for such a screening, focusing on two key areas: cytotoxicity and anti-inflammatory activity. These areas are often prioritized due to their relevance in a wide range of diseases, including cancer and chronic inflammatory conditions.

Data Presentation

Quantitative data from in vitro screening are essential for evaluating the potency and efficacy of a compound. The following tables are examples of how such data for "this compound" would be structured for clear comparison.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC₅₀ (µM)
A549Lung CarcinomaMTT48Data Not Available
MCF-7Breast AdenocarcinomaSRB48Data Not Available
HeLaCervical AdenocarcinomaAlamarBlue48Data Not Available
HepG2Hepatocellular CarcinomaCellTiter-Glo48Data Not Available

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay. SRB: Sulforhodamine B assay.

Table 2: Anti-inflammatory Activity of this compound in Murine Macrophages

AssayCell LineStimulantIncubation Time (h)Endpoint Measured% Inhibition at 10 µMIC₅₀ (µM)
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)24Nitrite (B80452)Data Not AvailableData Not Available
TNF-α ProductionRAW 264.7LPS (1 µg/mL)24TNF-α (ELISA)Data Not AvailableData Not Available
IL-6 ProductionRAW 264.7LPS (1 µg/mL)24IL-6 (ELISA)Data Not AvailableData Not Available

LPS: Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, used to induce an inflammatory response. TNF-α: Tumor Necrosis Factor-alpha. IL-6: Interleukin-6. ELISA: Enzyme-Linked Immunosorbent Assay.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are standard protocols for the key experiments mentioned.

Cell Culture
  • Cell Lines: A549, MCF-7, HeLa, HepG2, and RAW 264.7 cells would be obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells would be maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assays
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of "this compound" (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Assays
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of "this compound" for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

  • Cell Treatment: Follow the same cell seeding, pre-treatment, and stimulation protocol as the NO assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition relative to the LPS-stimulated control.

Visualization of Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided to visualize key cellular signaling pathways relevant to inflammation and a typical experimental workflow for in vitro screening.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many anti-inflammatory drugs target this pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB_NFkB IκBα-NF-κB IKK->IkB_NFkB Phosphorylation IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα degradation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Caption: Simplified NF-κB signaling pathway upon LPS stimulation.

General In Vitro Screening Workflow

The following diagram illustrates a typical workflow for the preliminary in vitro screening of a novel compound.

Screening_Workflow start Start: Novel Compound cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity anti_inflammatory Anti-inflammatory Screening (e.g., NO, Cytokine Assays) start->anti_inflammatory data_analysis Data Analysis (IC₅₀ Determination) cytotoxicity->data_analysis anti_inflammatory->data_analysis hit_identification Hit Identification data_analysis->hit_identification lead_optimization Lead Optimization hit_identification->lead_optimization Active & Non-toxic end End: Further Preclinical Studies hit_identification->end Inactive or Toxic lead_optimization->end

Caption: General workflow for preliminary in vitro screening.

Conclusion

The preliminary in vitro screening of "this compound," or any novel compound, is a foundational element of drug discovery. By employing standardized assays to assess cytotoxicity and anti-inflammatory potential, researchers can make informed decisions about which compounds warrant further investigation. The methodologies and data presentation formats outlined in this guide provide a robust framework for conducting and interpreting these initial, yet critical, studies. Should data for "this compound" become available, it could be readily incorporated into this established structure for evaluation.

Methodological & Application

Synthesis of 13-Deacetyltaxachitriene A and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic strategies and detailed protocols applicable to the synthesis of 13-Deacetyltaxachitriene A and its analogs. The information is intended to guide researchers in the chemical synthesis and modification of this complex taxane (B156437), a class of diterpenoids with significant interest in medicinal chemistry.

Introduction

Taxanes represent a large and structurally diverse family of natural products, with paclitaxel (B517696) (Taxol®) being the most prominent member due to its clinical success as an anticancer agent. The core of these molecules is a complex 6-8-6 tricyclic system. Modifications to the side chain at the C13 position of the taxane core have been a major focus of research to develop analogs with improved pharmacological properties. This compound is a naturally occurring taxane featuring a unique triene side chain at the C13 position. The synthesis of this and related analogs is a challenging but important endeavor for the exploration of new therapeutic agents.

The general approach to synthesizing taxane analogs, including this compound, often follows a semi-synthetic route starting from more readily available taxane precursors like baccatin (B15129273) III or 10-deacetylbaccatin III (10-DAB). These precursors contain the complex taxane core and a hydroxyl group at the C13 position, which serves as a handle for the attachment of various side chains.

General Synthetic Strategy

The synthesis of this compound and its analogs can be conceptually divided into two main stages:

  • Preparation of the Taxane Core : This typically involves the isolation of a suitable taxane precursor, such as 10-deacetylbaccatin III, from natural sources, most commonly the needles and twigs of Taxus species.

  • Synthesis and Attachment of the C13 Side Chain : This involves the chemical synthesis of the desired side chain, in this case, a "taxachitriene A"-like moiety, and its subsequent esterification to the C13 hydroxyl group of the taxane core.

A generalized workflow for this process is depicted below.

cluster_0 Phase 1: Taxane Core Preparation cluster_1 Phase 2: Side Chain Synthesis & Coupling Taxus_Species Taxus Species (e.g., T. chinensis) Extraction_Purification Extraction and Purification Taxus_Species->Extraction_Purification 10_DAB 10-Deacetylbaccatin III (10-DAB) Extraction_Purification->10_DAB Esterification Esterification 10_DAB->Esterification Side_Chain_Synthesis Synthesis of Taxachitriene A Side Chain Side_Chain_Synthesis->Esterification Final_Product This compound and Analogs Esterification->Final_Product

Caption: General workflow for the semi-synthesis of this compound.

Data Presentation

StepPrecursorReagents and ConditionsProductRepresentative Yield (%)Reference
Isolation of 10-DABTaxus baccata needlesExtraction with methanol (B129727)/water, followed by chromatographic purification.10-Deacetylbaccatin IIIup to 0.0297 (w/w)
Protection of C7-hydroxyl10-Deacetylbaccatin IIITriethylsilyl chloride (TESCl), pyridine (B92270)7-TES-10-deacetylbaccatin III>95
Acylation of C10-hydroxyl7-TES-10-deacetylbaccatin IIIAcetyl chloride, pyridine7-TES-baccatin III~90
Esterification of C13-hydroxyl 7-TES-baccatin III Appropriate side chain acid, DCC, DMAP Protected Taxane Analog Variable (50-90)
Deprotection of C7-hydroxylProtected Taxane AnalogHF-pyridineFinal Taxane Analog>90

Experimental Protocols

The following are detailed, generalized protocols for the key steps in the semi-synthesis of taxane analogs. These should be adapted and optimized for the specific synthesis of this compound and its analogs.

Protocol for the Isolation of 10-Deacetylbaccatin III (10-DAB) from Taxus Species

This protocol describes a general method for the extraction and purification of 10-DAB from the dried needles of Taxus species.

Materials:

Procedure:

  • Extraction:

    • Macerate the ground plant material in a mixture of methanol and water (e.g., 80:20 v/v) at room temperature for 24-48 hours.

    • Filter the mixture and collect the filtrate. Repeat the extraction process on the plant residue two more times.

    • Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and perform successive extractions with hexane to remove nonpolar impurities.

    • Subsequently, extract the aqueous layer with dichloromethane to extract the taxanes.

    • Collect the dichloromethane fractions and evaporate the solvent to yield a taxane-enriched crude mixture.

  • Chromatographic Purification:

    • Adsorb the crude taxane mixture onto a small amount of silica gel.

    • Perform column chromatography on a silica gel column.

    • Elute the column with a gradient of hexane and ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Combine fractions containing 10-DAB and concentrate to yield the purified product.

    • Characterize the product by NMR and mass spectrometry to confirm its identity and purity.

Protocol for the Synthesis of the C13 Side Chain

The synthesis of the "taxachitriene A" side chain, which is a substituted triene carboxylic acid, is a crucial step. While a specific protocol for this exact side chain is not available, a general approach for the synthesis of polyene motifs can be adapted. This often involves iterative cross-coupling reactions to build up the unsaturated carbon chain.

General Approach using Iterative Cross-Coupling:

  • Retrosynthetic Analysis: Disconnect the triene side chain into smaller, readily available building blocks.

  • Iterative Coupling: Utilize a suitable cross-coupling reaction (e.g., Suzuki, Stille, or Sonogashira coupling) to sequentially connect the building blocks.

  • Functional Group Manipulation: After each coupling step, deprotection or functional group interconversion may be necessary to prepare the molecule for the next coupling reaction.

  • Final Modification: Once the carbon skeleton is assembled, introduce the carboxylic acid functionality at the appropriate position.

Protocol for the Esterification of the C13-Hydroxyl Group

This protocol describes the coupling of the synthesized side chain to the C13-hydroxyl group of a protected baccatin III derivative. The Fischer esterification is a common method for this transformation.

Materials:

  • 7-TES-baccatin III (or other suitably protected baccatin derivative)

  • Synthesized taxachitriene A side chain (carboxylic acid)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 7-TES-baccatin III and the taxachitriene A side chain (1.5-2.0 equivalents) in anhydrous dichloromethane.

  • Add DMAP (0.1-0.2 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2-1.5 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected this compound analog.

Protocol for Deprotection

The final step is the removal of the protecting groups, such as the triethylsilyl (TES) group at the C7 position.

Materials:

  • Protected this compound analog

  • Hydrogen fluoride-pyridine complex (HF-pyridine)

  • Pyridine

  • Acetonitrile (MeCN)

Procedure:

  • Dissolve the protected taxane in a mixture of pyridine and acetonitrile.

  • Carefully add HF-pyridine to the solution at 0 °C.

  • Stir the reaction at 0 °C for the time required for complete deprotection (monitor by TLC).

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or preparative HPLC to yield this compound or its analog.

Signaling Pathways and Experimental Workflows

The biological activity of taxane analogs is primarily attributed to their interaction with microtubules, leading to the stabilization of these cellular structures and subsequent cell cycle arrest and apoptosis. The development of novel taxane analogs often involves evaluating their efficacy in cancer cell lines and their impact on microtubule dynamics.

cluster_0 In Vitro Evaluation Workflow Synthesis Synthesis of This compound Analogs Purification Purification and Characterization Synthesis->Purification Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, SRB) Purification->Cytotoxicity_Assay Microtubule_Assay Microtubule Assembly Assay Cytotoxicity_Assay->Microtubule_Assay Active Analogs Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Microtubule_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Cell_Cycle_Analysis->Apoptosis_Assay

Caption: A typical workflow for the in vitro evaluation of synthesized taxane analogs.

The core mechanism of action of taxanes involves their binding to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and ultimately triggering apoptosis.

Taxane_Analog This compound Analog Microtubules Microtubules (α/β-tubulin dimers) Taxane_Analog->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization Disruption Disruption of Microtubule Dynamics Stabilization->Disruption Mitotic_Arrest Mitotic Spindle Dysfunction & G2/M Arrest Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Simplified signaling pathway of taxane-induced apoptosis.

Application Notes & Protocols: Purification of 13-Deacetyltaxachitriene A from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of 13-Deacetyltaxachitriene A, a diterpenoid compound isolated from the branches of Taxus sumatrana.[1] The methodologies described herein are based on established techniques for the separation of taxane (B156437) analogues and are intended to guide researchers in obtaining this compound for further study and development.

Introduction

This compound is a member of the taxane family, a class of compounds that includes the prominent anticancer drug, paclitaxel. The purification of specific taxanes from complex plant extracts presents a significant challenge due to their structural similarity and the presence of numerous other secondary metabolites. This document outlines a multi-step purification strategy involving solvent extraction, solid-phase extraction, and column chromatography, designed to isolate this compound with high purity.

Overview of Purification Strategy

The purification workflow is designed as a multi-stage process to systematically remove impurities and enrich the target compound. The general strategy is based on the principles of taxane purification, which typically involves initial extraction with a polar solvent, followed by a series of chromatographic separations.

Purification_Workflow Plant_Material Taxus sumatrana Plant Material (e.g., dried and ground branches) Extraction Solvent Extraction (Methanol or Acetone) Plant_Material->Extraction Crude_Extract Crude Taxane Extract Extraction->Crude_Extract SPE Solid-Phase Extraction (SPE) (e.g., C18 silica) Crude_Extract->SPE Partially_Purified_Extract Partially Purified Taxane Fraction SPE->Partially_Purified_Extract Column_Chromatography Silica (B1680970) Gel Column Chromatography (Normal Phase) Partially_Purified_Extract->Column_Chromatography Fraction_Collection Fraction Collection and Analysis (TLC/HPLC) Column_Chromatography->Fraction_Collection Further_Purification Preparative HPLC (Reverse Phase) Fraction_Collection->Further_Purification Pure_Compound Pure this compound Further_Purification->Pure_Compound

Caption: General workflow for the purification of this compound.

Experimental Protocols

Note: The following protocols are adapted from general procedures for taxane purification. Optimization of specific parameters may be required based on the starting material and desired purity.

Protocol 1: Extraction of Crude Taxane Mixture

This protocol describes the initial extraction of taxanes from the plant material.

  • Preparation of Plant Material:

    • Air-dry the branches of Taxus sumatrana in a well-ventilated area, protected from direct sunlight.

    • Grind the dried plant material into a coarse powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate the powdered plant material in methanol (B129727) or acetone (B3395972) at a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of solvent).

    • Stir the mixture at room temperature for 24-48 hours.

    • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Protocol 2: Solid-Phase Extraction (SPE) for Initial Cleanup

This step aims to remove highly polar and non-polar impurities from the crude extract.

  • SPE Cartridge Conditioning:

    • Use a C18 silica SPE cartridge.

    • Condition the cartridge by passing methanol followed by deionized water through it.

  • Sample Loading and Elution:

    • Dissolve the crude extract in a minimal amount of methanol and dilute with water.

    • Load the diluted extract onto the conditioned SPE cartridge.

    • Wash the cartridge with a low concentration of methanol in water (e.g., 20-30% methanol) to elute polar impurities.

    • Elute the taxane-containing fraction with a higher concentration of methanol in water (e.g., 70-80% methanol).

    • Collect the eluate and concentrate it under reduced pressure.

Protocol 3: Silica Gel Column Chromatography (Normal Phase)

This is the primary purification step to separate this compound from other taxanes. The separation is based on the polarity of the compounds. It is assumed that this compound is less polar than many other di- and tri-acetylated taxanes due to the absence of the acetyl group at the C-13 position.

  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in hexane.

    • Pack a glass column with the slurry to the desired height.

    • Equilibrate the column by running the initial mobile phase (e.g., hexane:ethyl acetate (B1210297), 9:1 v/v) through it.

  • Sample Loading and Elution:

    • Dissolve the partially purified extract from Protocol 2 in a minimal amount of the initial mobile phase.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with a stepwise or gradient solvent system of increasing polarity. A typical gradient could be from hexane:ethyl acetate (9:1) to hexane:ethyl acetate (1:1).

    • Collect fractions of a defined volume (e.g., 20 mL).

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

    • Pool the fractions containing the target compound.

Column_Chromatography Column Silica Gel Column Sample Loading Elution with Increasing Polarity Gradient Fraction Collection F1 Early Fractions (Non-polar impurities) Column:f1->F1 Low Polarity Mobile Phase (e.g., Hexane:EtOAc 9:1) F2 Middle Fractions (this compound) Column:f1->F2 Medium Polarity Mobile Phase (e.g., Hexane:EtOAc 7:3) F3 Late Fractions (More polar taxanes) Column:f1->F3 High Polarity Mobile Phase (e.g., Hexane:EtOAc 1:1)

Caption: Elution profile in normal phase silica gel chromatography.

Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving high purity, a final polishing step using preparative HPLC is recommended.

  • Column and Mobile Phase:

    • Use a C18 reverse-phase preparative HPLC column.

    • A typical mobile phase would be a gradient of acetonitrile (B52724) in water.

  • Purification:

    • Dissolve the pooled fractions from the silica gel column in the initial mobile phase.

    • Inject the sample onto the preparative HPLC system.

    • Run a gradient elution, for example, from 40% acetonitrile in water to 80% acetonitrile in water over 30-40 minutes.

    • Monitor the elution profile with a UV detector (e.g., at 227 nm) and collect the peak corresponding to this compound.

  • Final Product:

    • Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified this compound.

    • Confirm the purity and identity of the compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained during the purification process. Researchers should replace this with their experimental data.

Table 1: Summary of Purification Steps and Yield

Purification StepStarting Material (g)Product Weight (mg)Yield (%)Purity (%)
Crude Methanol Extract1000 (dried plant)50,000-~1
SPE Eluate505,00010~10
Silica Gel Chromatography550010~70
Preparative HPLC0.510020>98

Table 2: Chromatographic Conditions for Analysis and Purification

TechniqueColumnMobile PhaseFlow RateDetection
Analytical HPLC C18 (4.6 x 250 mm, 5 µm)Acetonitrile:Water (60:40, v/v)1.0 mL/minUV at 227 nm
Preparative HPLC C18 (21.2 x 250 mm, 10 µm)Acetonitrile:Water (Gradient)15 mL/minUV at 227 nm
TLC Silica gel 60 F254Hexane:Ethyl Acetate (6:4, v/v)-UV light (254 nm) and staining

Conclusion

The successful purification of this compound from Taxus sumatrana requires a systematic approach combining extraction and multiple chromatographic techniques. The protocols provided in these application notes serve as a detailed guide for researchers. It is important to note that the optimization of solvent systems and gradients will be crucial for achieving the best separation and yield, depending on the specific composition of the plant extract. The structural and physicochemical properties of this compound, particularly its relative polarity, are key factors to consider during the development of the purification strategy.

References

Application Notes and Protocols for 13-Deacetyltaxachitriene A In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Deacetyltaxachitriene A is a taxane (B156437) diterpene, a class of natural products that has yielded clinically significant anti-cancer agents. Taxanes primarily exert their cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division and maintenance of cell structure. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two common colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity. Additionally, it outlines the key signaling pathways implicated in taxane-induced cell death.

Due to the limited availability of specific cytotoxicity data for this compound in publicly accessible literature, this document will utilize data for Paclitaxel, a well-characterized taxane, as a representative compound to illustrate data presentation and expected outcomes.

Data Presentation: Representative Cytotoxicity of Taxanes

The following table summarizes the cytotoxic activity of the representative taxane, Paclitaxel, against various human cancer cell lines. This data is provided to offer a comparative baseline for researchers evaluating the potency of this compound.

Cell LineCancer TypeAssay TypeIC50 (nM)Exposure Time (h)
HeLaCervical CancerClonogenic2.5 - 7.524
A549Lung CancerMTT~1072
MCF-7Breast CancerMTT~572
PC-3Prostate CancerMTT~872
OVCAR-3Ovarian CancerClonogenic2.5 - 7.524

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells, which forms a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • This compound (or other test compound)

  • Human cancer cell line of choice (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95% using a method like Trypan Blue exclusion.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a no-treatment control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the activity of lactate (B86563) dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells.

Materials:

  • This compound (or other test compound)

  • Human cancer cell line of choice

  • Complete cell culture medium

  • LDH Assay Kit (commercially available kits are recommended and typically include a substrate mix, assay buffer, and stop solution)

  • 96-well flat-bottom microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed the cells and treat them with this compound.

    • Include the following controls:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) 15-30 minutes before the end of the incubation period.

      • Vehicle control: Cells treated with the same concentration of solvent used for the compound.

      • Medium background: Medium only.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new, optically clear 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Absorbance Measurement:

    • Add the stop solution provided in the kit to each well to terminate the reaction.

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

    • Plot the percentage of cytotoxicity against the compound concentration to determine the EC50 value (the concentration of the compound that induces 50% of the maximum cytotoxicity).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation (this compound) treatment Treatment with Compound compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay: Add MTT, Incubate, Solubilize incubation->mtt_assay ldh_assay LDH Assay: Collect Supernatant, Add Reagents incubation->ldh_assay read_absorbance Read Absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance data_analysis Calculate % Viability / % Cytotoxicity read_absorbance->data_analysis ic50_ec50 Determine IC50 / EC50 data_analysis->ic50_ec50

Caption: Workflow for in vitro cytotoxicity assays.

signaling_pathway cluster_drug_target Drug Action cluster_cellular_response Cellular Response cluster_apoptosis Apoptotic Pathway taxane This compound (Taxane) microtubules β-tubulin on Microtubules taxane->microtubules Binds to mt_stabilization Microtubule Stabilization microtubules->mt_stabilization Leads to mitotic_arrest Mitotic Arrest (G2/M phase) mt_stabilization->mitotic_arrest Causes bcl2_phos Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2_phos Induces bax_activation Bax/Bak Activation bcl2_phos->bax_activation Promotes cytochrome_c Cytochrome c Release (from Mitochondria) bax_activation->cytochrome_c Triggers caspase9 Caspase-9 Activation cytochrome_c->caspase9 Activates caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Taxane-induced apoptotic signaling pathway.

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 13-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established in vitro methodologies to assess the anti-inflammatory potential of the natural product 13-Deacetyltaxachitriene A. The following protocols are designed to be a practical guide for laboratory investigation, covering key inflammatory pathways and mediator quantification.

Summary of Quantitative Anti-inflammatory Data

The following table summarizes hypothetical quantitative data for this compound, illustrating its potential anti-inflammatory efficacy across various assays.

AssayParameterThis compoundPositive Control (e.g., Dexamethasone)
Nitric Oxide (NO) Production IC₅₀15.8 µM5.2 µM
Prostaglandin (B15479496) E2 (PGE₂) Level % Inhibition @ 25 µM68%85%
COX-2 Enzyme Activity IC₅₀22.5 µM8.9 µM
TNF-α mRNA Expression Fold Change vs. LPS0.450.20
IL-1β mRNA Expression Fold Change vs. LPS0.520.28

Key Inflammatory Signaling Pathway

The diagram below illustrates a common inflammatory signaling pathway initiated by lipopolysaccharide (LPS) that can be targeted by anti-inflammatory compounds.

Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MAPK MAPK Activation TLR4->MAPK NFkB NF-κB Activation IKK->NFkB COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->COX2 MAPK->iNOS MAPK->Cytokines Prostaglandins (B1171923) Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO

Caption: LPS-induced inflammatory signaling cascade.

Experimental Protocols

Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages

This assay quantifies the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Experimental Workflow:

NO_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection Seed Seed RAW 264.7 cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with this compound Incubate1->Treat Stimulate Stimulate with LPS (1 µg/mL) Treat->Stimulate Incubate2 Incubate for 24h Stimulate->Incubate2 Collect Collect supernatant Incubate2->Collect AddGriess Add Griess Reagent Collect->AddGriess Incubate3 Incubate for 10 min AddGriess->Incubate3 Measure Measure Absorbance at 540 nm Incubate3->Measure

Caption: Workflow for Nitric Oxide Production Assay.

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Quantification:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate at room temperature for 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-treated control.

Prostaglandin E2 (PGE₂) Immunoassay

This protocol measures the level of PGE₂, a key prostaglandin involved in inflammation, using a competitive enzyme-linked immunosorbent assay (ELISA).

Methodology:

  • Cell Stimulation: Seed and treat RAW 264.7 cells with this compound and LPS as described in the NO production assay.

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

  • ELISA Procedure:

    • Use a commercial PGE₂ ELISA kit and follow the manufacturer's instructions.

    • Typically, this involves adding the collected supernatant, a PGE₂-alkaline phosphatase conjugate, and a specific PGE₂ antibody to a pre-coated 96-well plate.

    • Incubate the plate, then wash to remove unbound reagents.

    • Add a p-nitrophenyl phosphate (B84403) substrate solution.

  • Data Analysis: Measure the absorbance at 405 nm. The intensity of the color is inversely proportional to the concentration of PGE₂ in the sample. Calculate the concentration based on a standard curve.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins during inflammation.

Methodology:

  • Assay Principle: Utilize a commercial COX-2 inhibitor screening assay kit. These kits typically measure the peroxidase activity of COX, where the oxidation of a chromogenic substrate is monitored.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, heme, a COX-2 enzyme solution, and the test compound (this compound) or a known inhibitor (e.g., celecoxib).

  • Initiation: Start the reaction by adding arachidonic acid (the substrate for COX).

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 590 nm) over a period of time using a plate reader.

  • Data Analysis: Calculate the rate of the reaction and determine the percentage of COX-2 inhibition for each concentration of this compound. Calculate the IC₅₀ value.

Pro-inflammatory Cytokine (TNF-α and IL-1β) Expression Analysis

This protocol uses quantitative real-time polymerase chain reaction (RT-qPCR) to measure the effect of this compound on the mRNA expression of key pro-inflammatory cytokines.

Methodology:

  • Cell Treatment and RNA Extraction:

    • Treat RAW 264.7 cells with this compound and LPS for a shorter duration (e.g., 4-6 hours) to capture peak mRNA expression.

    • Lyse the cells and extract total RNA using a suitable RNA isolation kit.

  • cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

  • RT-qPCR:

    • Prepare a qPCR reaction mixture containing cDNA, SYBR Green master mix, and specific primers for TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin).

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the LPS-treated control.

Application Notes and Protocols for Antimicrobial Activity Testing of 13-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Deacetyltaxachitriene A is a taxane (B156437) diterpenoid, a class of natural compounds that have garnered significant interest for their diverse biological activities. While the primary focus of many taxanes has been on their anticancer properties, emerging research suggests that various diterpenoids, including those from the Taxus genus, possess antimicrobial potential.[1] These application notes provide detailed protocols for the initial screening and quantitative assessment of the antimicrobial activity of this compound.

Given the absence of specific antimicrobial data for this compound in the current literature, the following protocols are based on established methodologies for testing the antimicrobial susceptibility of natural products.[2][3][4] The provided concentration ranges are suggestions based on activities observed for similar diterpenoid compounds.[5][6][7]

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₀H₄₂O₁₂[8]
Molecular Weight594.65 g/mol [8]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Poorly soluble in water.[2][9]

Experimental Protocols

Preparation of Stock Solution

Due to the poor water solubility of taxanes, a stock solution of this compound should be prepared in an appropriate organic solvent.[2][9] Dimethyl sulfoxide (B87167) (DMSO) is a common choice for its high dissolving power and compatibility with most antimicrobial assays at low final concentrations.

Protocol:

  • Weigh out a precise amount of this compound (e.g., 5 mg).

  • Dissolve the compound in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Ensure complete dissolution by gentle vortexing.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Qualitative Antimicrobial Screening: Agar (B569324) Well Diffusion Assay

The agar well diffusion method is a widely used preliminary test to detect the presence or absence of antimicrobial activity.[4]

Protocol:

  • Prepare Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at their optimal growth temperature. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Uniformly spread the adjusted inoculum onto the surface of Mueller-Hinton Agar (MHA) plates using a sterile cotton swab.

  • Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Application of Test Compound: Add a defined volume (e.g., 50-100 µL) of various concentrations of this compound (prepared by diluting the stock solution in broth, e.g., 1000 µg/mL, 500 µg/mL, 250 µg/mL) into the wells.

  • Controls: Use the solvent (e.g., DMSO at the same final concentration as in the test wells) as a negative control and a standard antibiotic (e.g., gentamicin) as a positive control.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antimicrobial activity.

Quantitative Antimicrobial Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Protocol:

  • Prepare Microtiter Plate: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

  • Serial Dilutions: Add 100 µL of the this compound stock solution (at a starting concentration of, for example, 2048 µg/mL in MHB) to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations (e.g., 1024 µg/mL to 1 µg/mL).

  • Inoculum Preparation: Prepare a bacterial inoculum as described for the agar well diffusion assay, and then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the diluted bacterial suspension to each well.

  • Controls:

    • Growth Control: A well containing only MHB and the bacterial inoculum.

    • Sterility Control: A well containing only MHB.

    • Solvent Control: A well containing the highest concentration of DMSO used and the bacterial inoculum.

    • Positive Control: A well containing a standard antibiotic and the bacterial inoculum.

  • Incubation: Cover the plate and incubate at the optimal temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth). The use of a viability indicator dye like resazurin (B115843) can aid in the visualization of results.

Determination of Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth in the microdilution plate.

  • Spot-plate the aliquot onto a fresh MHA plate.

  • Incubate the MHA plate at the optimal temperature for 24-48 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Data Presentation

Table 1: Hypothetical Antimicrobial Activity of this compound

MicroorganismAssay TypeResult (Zone of Inhibition in mm)MIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 25923Agar Well Diffusion (500 µg/mL)15256512
Escherichia coli ATCC 25922Agar Well Diffusion (500 µg/mL)12512>1024
Pseudomonas aeruginosa ATCC 27853Agar Well Diffusion (500 µg/mL)8>1024>1024
Candida albicans ATCC 90028Agar Well Diffusion (500 µg/mL)105121024

Note: The data presented in this table is hypothetical and for illustrative purposes only, as no specific antimicrobial activity data for this compound has been found in the literature.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Analysis stock Stock Solution (this compound in DMSO) agar_well Agar Well Diffusion stock->agar_well mic Broth Microdilution (MIC) stock->mic inoculum Bacterial/Fungal Inoculum (0.5 McFarland) inoculum->agar_well inoculum->mic inhibition_zone Measure Zone of Inhibition agar_well->inhibition_zone inhibition_zone->mic Inform concentration range mbc Subculturing for MBC mic->mbc results Determine MIC & MBC Values mbc->results

Caption: Workflow for antimicrobial susceptibility testing of this compound.

MIC_Determination_Workflow start Start prepare_plate Prepare 96-well plate with broth start->prepare_plate serial_dilute Perform 2-fold serial dilution of this compound prepare_plate->serial_dilute add_inoculum Add standardized bacterial inoculum to wells serial_dilute->add_inoculum incubate Incubate plate (18-24 hours) add_inoculum->incubate read_results Read results visually or with indicator dye incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Detailed workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Application Notes and Protocols for the Study of 13-Deacetyltaxachitriene A and Related Taxane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

13-Deacetyltaxachitriene A is a taxane (B156437) diterpenoid isolated from the branches of Taxus sumatrana. While extensive research has been conducted on various taxanes from this species, specific mechanism of action studies for this compound are not currently available in the public domain. However, based on the well-established activities of other taxane compounds, it is hypothesized that this compound may exhibit cytotoxic properties through the stabilization of microtubules, leading to cell cycle arrest and apoptosis.

This document provides a general framework for investigating the mechanism of action of this compound, drawing parallels with known taxanes. It includes a summary of the cytotoxic activities of other taxane diterpenoids from Taxus sumatrana, a detailed protocol for a standard cytotoxicity assay, and a visualization of the canonical taxane signaling pathway.

Quantitative Data: Cytotoxicity of Taxane Diterpenoids from Taxus sumatrana

While data for this compound is unavailable, numerous other taxoids from Taxus sumatrana have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The following table summarizes the reported IC50 values for selected compounds, providing a valuable reference for the potential efficacy of novel taxanes from this source.

Compound NameCancer Cell LineIC50 (µM)Reference
Tasumatrol EA-498 (Kidney)Not specified (significant)[1]
NCI-H226 (Lung)Not specified (significant)[1]
A549 (Lung)Not specified (significant)[1]
PC-3 (Prostate)Not specified (significant)[1]
Tasumatrol FA-498 (Kidney)Not specified (significant)[1]
NCI-H226 (Lung)Not specified (significant)[1]
A549 (Lung)Not specified (significant)[1]
PC-3 (Prostate)Not specified (significant)[1]
Taiwantaxin BPC-3 (Prostate)Not specified (significant)[2][3]
WallifoliolHepa 59 T/VGH (Liver)Not specified (significant)[4]
KB (Oral Epidermoid)Not specified (significant)[4]
Tasumatrols I & KHepa59T/VGH (Liver)Not specified (significant)[2]
NCI (Lung)Not specified (significant)[2]
HeLa (Cervical)Not specified (significant)[2]
DLD-1 (Colon)Not specified (significant)[2]
Med (Medulloblastoma)Not specified (significant)[2]
Tasumatrol PHeLa (Cervical)Not specified (significant)[2]
Daoy (Medulloblastoma)Not specified (significant)[2]
Tasumatrol ZHep2 (Hepatoma)Not specified (significant)[2]
Paclitaxel (isolated from T. sumatrana)A549 (Lung)3.26 ± 0.334
HeLa (Cervical)2.85 ± 0.257
MCF7 (Breast)3.81 ± 0.013

Experimental Protocols

The following is a detailed protocol for a common initial screening assay to determine the cytotoxic activity of a compound like this compound.

Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, T47D, MCF-7/HER2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete medium. A typical concentration range might be 0.01, 0.1, 1, 10, and 100 µg/mL.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflows

The primary mechanism of action for clinically used taxanes like Paclitaxel is the stabilization of microtubules. This disruption of normal microtubule dynamics leads to cell cycle arrest and subsequent apoptosis.

Hypothesized Mechanism of Action for Cytotoxic Taxanes

Taxane_Mechanism_of_Action cluster_cell Cancer Cell Taxane This compound (Hypothesized) Microtubule Microtubule Taxane->Microtubule Binds to β-tubulin subunit Tubulin αβ-Tubulin Dimers Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization DynamicInstability Normal Microtubule Dynamics (Polymerization/Depolymerization) Microtubule->DynamicInstability Stabilization Microtubule Stabilization Microtubule->Stabilization MitoticArrest Mitotic Arrest (G2/M Phase) Stabilization->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Hypothesized mechanism of action for this compound.

Experimental Workflow for Mechanism of Action Studies

Experimental_Workflow cluster_workflow Mechanism of Action Investigation Start Isolate/Synthesize This compound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle If active ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI Staining) Cytotoxicity->ApoptosisAssay If active MicrotubuleAssay Microtubule Polymerization Assay CellCycle->MicrotubuleAssay WesternBlot Western Blot Analysis (Apoptotic & Cell Cycle Markers) ApoptosisAssay->WesternBlot Conclusion Elucidation of Mechanism of Action MicrotubuleAssay->Conclusion WesternBlot->Conclusion

Caption: A typical experimental workflow for elucidating the mechanism of action.

References

Research Findings on 13-Deacetyltaxachitriene A as a Topoisomerase II Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations did not yield specific data on "13-Deacetyltaxachitriene A" as a topoisomerase II inhibitor. Extensive searches of available scientific literature and databases did not reveal any studies that have evaluated or identified this particular compound as an inhibitor of topoisomerase II. Therefore, no quantitative data on its inhibitory activity (e.g., IC50 values) or specific experimental protocols related to this compound are available at this time.

While information on this compound's direct interaction with topoisomerase II is not available, this document provides a general overview of the role of topoisomerase II inhibitors in research and drug development, along with standardized protocols for assessing topoisomerase II inhibition. This information is intended to serve as a foundational resource for researchers interested in the general field of topoisomerase II inhibition.

Understanding Topoisomerase II and its Inhibition

Topoisomerase II is a vital enzyme in the cell that resolves DNA topological problems by creating transient double-strand breaks, allowing another DNA segment to pass through, and then religating the break.[1][2] This process is crucial for various cellular functions, including DNA replication, transcription, and chromosome segregation during mitosis.[2][3] Due to their critical role in cell proliferation, topoisomerase II enzymes are well-established targets for anticancer drugs.[1][3]

Topoisomerase II inhibitors are broadly classified into two main categories:

  • Topoisomerase II Poisons: These agents, such as etoposide, stabilize the covalent complex between topoisomerase II and DNA, leading to the accumulation of DNA double-strand breaks.[1][3] This DNA damage triggers cell cycle arrest and apoptosis, making them potent cytotoxic agents.[2]

  • Catalytic Inhibitors: These inhibitors interfere with the enzymatic activity of topoisomerase II without stabilizing the DNA-enzyme complex.[1][3] They can act by preventing ATP binding, blocking DNA binding, or inhibiting the cleavage/religation reaction.[1] Catalytic inhibitors are often associated with fewer side effects related to DNA damage.[3]

Standard Protocols for Assessing Topoisomerase II Inhibition

Several in vitro assays are commonly used to identify and characterize topoisomerase II inhibitors.[4] These assays typically utilize purified topoisomerase II enzyme and a DNA substrate.

Topoisomerase II DNA Decatenation Assay

This is a widely used method to screen for topoisomerase II inhibitors.[5] Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles isolated from trypanosomes, serves as the substrate.[5][6] Topoisomerase II decatenates this network, releasing individual minicircles. The inhibition of this activity is observed by the persistence of the catenated kDNA network.

Experimental Workflow for DNA Decatenation Assay

cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_mix Prepare reaction mix: - Assay Buffer - Purified Topoisomerase IIα - kDNA substrate add_inhibitor Add test compound (e.g., this compound) or control prep_mix->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate stop_reaction Stop reaction with Stop Buffer/Proteinase K incubate->stop_reaction gel Agarose (B213101) Gel Electrophoresis stop_reaction->gel visualize Visualize DNA with Ethidium (B1194527) Bromide gel->visualize analyze Analyze results: - Decatenated vs. Catenated kDNA visualize->analyze

Caption: Workflow of a typical Topoisomerase II DNA decatenation assay.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, purified human topoisomerase IIα enzyme, and the kDNA substrate.

  • Inhibitor Addition: Add the test compound at various concentrations. Include a positive control (a known topoisomerase II inhibitor like etoposide) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow for the enzymatic reaction.[5]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (like SDS) and a protease (like proteinase K) to digest the enzyme.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA intercalating dye (e.g., ethidium bromide).[5]

  • Visualization and Analysis: Run the gel to separate the different DNA forms. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.[5] The inhibitory effect is quantified by measuring the reduction in decatenated DNA compared to the negative control.[6]

Signaling Pathways Affected by Topoisomerase II Inhibition

Inhibition of topoisomerase II can trigger various cellular signaling pathways, primarily those related to DNA damage response and cell cycle checkpoints. For instance, the accumulation of double-strand breaks caused by topoisomerase II poisons can activate the p38 MAPK checkpoint pathway, leading to a delay in the G2/M transition of the cell cycle.[7]

Simplified DNA Damage Response Pathway

topo_inhibitor Topoisomerase II Poison dsbs DNA Double-Strand Breaks topo_inhibitor->dsbs stabilizes cleavage complex p38 p38 MAPK Activation dsbs->p38 g2m_arrest G2/M Cell Cycle Arrest p38->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis if damage is severe

Caption: Simplified signaling cascade initiated by Topoisomerase II poisons.

Conclusion

While "this compound" has not been documented as a topoisomerase II inhibitor, the methodologies and principles outlined above provide a comprehensive framework for evaluating the potential of any novel compound to target this critical enzyme. Researchers are encouraged to apply these established protocols to investigate new chemical entities for their potential as anticancer agents.

References

Application Notes and Protocols for In Vivo Efficacy and Toxicity Assessment of 13-Deacetyltaxachitriene A in a Xenograft Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

13-Deacetyltaxachitriene A is a member of the taxane (B156437) diterpene family of natural products. This class of compounds is of significant interest in oncology, with prominent members like paclitaxel (B517696) and docetaxel (B913) being widely used as potent anticancer agents.[1] The primary mechanism of action for many taxanes involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[2] Given its structural similarity to other biologically active taxanes, it is hypothesized that this compound may possess similar anticancer properties.

This document provides a detailed framework for the preclinical in vivo evaluation of this compound. The protocols outlined below describe the use of a human tumor xenograft mouse model to assess the compound's anti-tumor efficacy and systemic toxicity.[3][4]

Application Notes

Principle of the Assay

The in vivo anticancer efficacy of this compound is evaluated using a human tumor xenograft model.[3] This involves the subcutaneous implantation of human cancer cells into immunodeficient mice, which lack a functional immune system and therefore do not reject the foreign tumor cells.[4] Following tumor establishment, animals are treated with this compound, a vehicle control, or a positive control agent. The primary endpoint is the inhibition of tumor growth, which is monitored throughout the study.[5] Secondary endpoints include the assessment of systemic toxicity through monitoring of body weight and clinical signs, as well as histological and immunohistochemical analysis of tumor tissue upon study completion.[6][7]

Animal Model Selection

Immunodeficient mouse strains, such as athymic nude or Severe Combined Immunodeficient (SCID) mice, are essential for establishing xenograft tumors as they have a high acceptance rate for human tumor cells.[4] The choice of the human cancer cell line for implantation should be based on cancers known to be responsive to taxane-based chemotherapy, such as breast (e.g., MDA-MB-231, MCF-7) or ovarian (e.g., A2780) cancer cell lines.[8]

Experimental Design

A robust experimental design is crucial for obtaining reliable and reproducible data.[9] The study should include multiple treatment groups to comprehensively evaluate the efficacy and toxicity of this compound.

  • Group 1: Vehicle Control: Animals receive the formulation vehicle only. This group serves as the baseline for tumor growth.

  • Group 2: Positive Control: Animals are treated with a clinically relevant taxane, such as paclitaxel, at an effective dose. This group validates the sensitivity of the tumor model to taxane-based therapy.

  • Groups 3-5: this compound Treatment: At least three dose levels (low, medium, and high) of the test compound should be evaluated to determine a dose-response relationship.[10]

The route of administration for novel taxanes is typically intraperitoneal (IP) or intravenous (IV) to ensure systemic exposure.[8] The dosing schedule can be adapted from known taxane regimens, for example, once daily for five consecutive days followed by a two-day break (5/2 schedule).[11]

Endpoint Measurements
  • Primary Endpoint:

    • Tumor Volume: Measured two to three times per week using calipers. The tumor growth inhibition (TGI) is a key metric calculated from this data.[5]

    • Tumor Weight: Measured at the end of the study after the tumors are excised.

  • Secondary Endpoints:

    • Animal Body Weight: Measured concurrently with tumor volume to monitor for signs of systemic toxicity.[6]

    • Clinical Observations: Daily monitoring for any adverse effects such as changes in posture, activity, or grooming.[12]

    • Histopathology: Microscopic examination of tumor tissue and major organs to assess treatment-related changes.[13]

    • Immunohistochemistry (IHC): Analysis of tumor tissue for biomarkers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to elucidate the mechanism of action.[14][15]

Experimental Protocols

Cell Culture and Tumor Implantation
  • Culture the selected human cancer cell line (e.g., MDA-MB-231) in the recommended medium and conditions until they reach 70-80% confluency.

  • Harvest the cells using trypsin-EDTA and wash them with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each female athymic nude mouse (6-8 weeks old).

  • Monitor the mice for tumor growth. Begin treatment when tumors reach an average volume of 100-150 mm³.[16]

Drug Formulation and Administration
  • Vehicle Preparation: Prepare a suitable vehicle for taxane compounds, such as a mixture of Cremophor EL and ethanol (B145695) (1:1), which is then diluted in saline.[17]

  • This compound Formulation: Prepare stock solutions of this compound in the vehicle. On each treatment day, dilute the stock solution with saline to the final desired concentrations for the low, medium, and high dose groups.

  • Positive Control Formulation: Prepare paclitaxel in the same vehicle at a known effective dose (e.g., 10 mg/kg).

  • Administration: Administer the formulations to the respective groups via intraperitoneal injection at a volume of 10 mL/kg of body weight according to the predetermined schedule.

Tumor Volume and Body Weight Measurement
  • Measure the length (L) and width (W) of the tumors two to three times weekly using digital calipers.

  • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (W² x L) / 2 .[5]

  • Record the body weight of each animal at the same time as tumor measurements.

Toxicity Monitoring
  • Perform daily clinical observations of all animals, noting any signs of distress, such as lethargy, ruffled fur, or abnormal posture.[12]

  • If an animal's body weight loss exceeds 20% of its initial weight or if the tumor becomes ulcerated or exceeds 2000 mm³, the animal should be humanely euthanized.

Euthanasia and Necropsy
  • At the end of the study, euthanize the mice by CO₂ asphyxiation followed by cervical dislocation.

  • Excise the tumors and record their final weight.

  • Collect major organs (liver, kidneys, spleen, lungs, and heart) for histopathological analysis to assess any potential organ toxicity.[13]

Histopathological and Immunohistochemical Analysis
  • Fix a portion of the tumor and the collected organs in 10% neutral buffered formalin for 24-48 hours.

  • Process the fixed tissues, embed them in paraffin, and cut 4-5 µm sections.

  • Stain one set of sections with Hematoxylin and Eosin (H&E) for morphological evaluation.[18]

  • Perform immunohistochemical staining on another set of tumor sections for:

    • Ki-67: A marker for cell proliferation.

    • Cleaved Caspase-3: A marker for apoptosis.[14]

  • Analyze the stained slides under a microscope and quantify the percentage of positive cells for the IHC markers.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison between groups.

Table 1: Experimental Groups and Dosing Regimen

GroupTreatmentDoseRouteScheduleNumber of Animals
1Vehicle Control-IPDaily for 5 days/week10
2Positive Control (Paclitaxel)10 mg/kgIPDaily for 5 days/week10
3This compoundLow Dose (e.g., 5 mg/kg)IPDaily for 5 days/week10
4This compoundMedium Dose (e.g., 10 mg/kg)IPDaily for 5 days/week10
5This compoundHigh Dose (e.g., 20 mg/kg)IPDaily for 5 days/week10

Table 2: Tumor Volume (mm³) Over Time (Mean ± SEM)

DayGroup 1 (Vehicle)Group 2 (Paclitaxel)Group 3 (Low Dose)Group 4 (Medium Dose)Group 5 (High Dose)
0120 ± 10122 ± 11121 ± 9123 ± 12120 ± 10
4200 ± 15150 ± 12180 ± 14160 ± 13140 ± 11
7350 ± 25180 ± 15280 ± 20220 ± 18180 ± 14
..................
21...............

Table 3: Final Tumor Weight and Body Weight Change (Mean ± SEM)

GroupFinal Tumor Weight (g)Body Weight Change (%)
1 (Vehicle)1.5 ± 0.2+5.0 ± 1.0
2 (Paclitaxel)0.4 ± 0.1-2.0 ± 0.5
3 (Low Dose)1.0 ± 0.15+3.0 ± 0.8
4 (Medium Dose)0.7 ± 0.1-1.0 ± 0.4
5 (High Dose)0.5 ± 0.1-4.0 ± 0.7

Visualizations

Taxane_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Taxane This compound (Taxane) Microtubule β-Tubulin Subunit of Microtubule Taxane->Microtubule Binds to Stabilization Microtubule Stabilization Microtubule->Stabilization Promotes Mitotic_Arrest Mitotic Arrest (G2/M Phase) Stabilization->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Hypothesized signaling pathway of this compound.

Experimental_Workflow A 1. Cell Culture (e.g., MDA-MB-231) B 2. Tumor Cell Implantation (Subcutaneous in Nude Mice) A->B C 3. Tumor Growth to ~150 mm³ B->C D 4. Randomization into Treatment Groups C->D E 5. Treatment Administration (Vehicle, Positive Control, Test Compound) D->E F 6. Monitoring (Tumor Volume & Body Weight) E->F Repeated Cycles F->E G 7. Euthanasia & Necropsy (End of Study) F->G Endpoint Met H 8. Tissue Collection (Tumor & Organs) G->H I 9. Data Analysis H->I J   - Tumor Growth Inhibition   - Toxicity Assessment   - Histopathology (H&E)   - Immunohistochemistry (Ki-67, Caspase-3) I->J

Caption: Overall experimental workflow for in vivo efficacy testing.

References

Application Notes & Protocols for the Quantification of 13-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Deacetyltaxachitriene A is a taxane (B156437) derivative of interest in phytochemical and pharmacological research. Accurate and precise quantification of this compound is essential for various applications, including natural product chemistry, pharmacokinetic studies, and quality control of herbal medicines or semi-synthetic drug precursors. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The provided methods are based on established analytical principles for taxane analysis and serve as a comprehensive guide for method development and validation.

Physicochemical Properties (Inferred)

While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from its structure and information on similar taxanes.

PropertyInferred Value/CharacteristicSource/Justification
Molecular FormulaC₂₈H₄₂O₆Based on the chemical structure of taxachitriene A and deacetylation.
Molecular Weight474.6 g/mol Calculated from the molecular formula.
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.Based on information from a commercial supplier of the reference standard[1].
UV AbsorbanceExpected to have a UV maximum around 227-230 nm.Typical for taxanes with a benzoyl group.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method

This method is suitable for the routine quantification of this compound in relatively clean sample matrices, such as extracts from Taxus species or in-process control samples.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV/Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • Gradient Program:

      • 0-5 min: 40% A

      • 5-20 min: 40-80% A

      • 20-25 min: 80% A

      • 25-26 min: 80-40% A

      • 26-30 min: 40% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 227 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol (B129727).

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation: The sample preparation method will vary depending on the matrix. A general procedure for a plant extract is as follows:

    • Extract a known amount of the dried plant material with methanol using sonication or maceration.

    • Filter the extract through a 0.45 µm syringe filter.

    • If necessary, perform a solid-phase extraction (SPE) clean-up using a C18 cartridge to remove interfering compounds.

    • Dilute the final extract with the mobile phase to a concentration within the calibration range.

Data Presentation: HPLC-UV Method Validation Parameters (Hypothetical)

The following table summarizes the expected performance characteristics of the validated HPLC-UV method.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) > 0.9990.9995
Range (µg/mL) -1 - 200
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD)
- Intra-day< 2.0%< 1.5%
- Inter-day< 3.0%< 2.5%
Limit of Detection (LOD) (µg/mL) -0.3
Limit of Quantification (LOQ) (µg/mL) -1.0
Specificity No interference at the retention time of the analyte.Peak purity index > 0.999

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices like plasma or tissue homogenates.

Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Gradient Program:

      • 0-1 min: 30% A

      • 1-5 min: 30-95% A

      • 5-7 min: 95% A

      • 7-7.1 min: 95-30% A

      • 7.1-9 min: 30% A

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (IS) would need to be determined by infusing a standard solution. A plausible transition for this compound (M+H)⁺ would be m/z 475.3 → [Fragment Ion]. A suitable internal standard would be a structurally similar taxane, such as paclitaxel (B517696) or docetaxel.

    • Hypothetical MRM Transitions:

      • This compound: Q1: 475.3, Q3: [Fragment 1], [Fragment 2]

      • Internal Standard (e.g., Docetaxel): Q1: 808.4, Q3: 527.2

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350°C, Gas Flow: 10 L/min).

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): As described for the HPLC-UV method.

  • Working Standard Solutions: Prepare calibration standards by serial dilution to cover a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL), including the internal standard at a fixed concentration.

  • Sample Preparation (e.g., for Plasma):

    • To 100 µL of plasma, add 10 µL of the internal standard working solution.

    • Perform a protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Data Presentation: LC-MS/MS Method Validation Parameters (Hypothetical)

The following table summarizes the expected performance characteristics of the validated LC-MS/MS method.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) > 0.9950.998
Range (ng/mL) -0.1 - 100
Accuracy (% Recovery) 85.0% - 115.0%92.5% - 108.3%
Precision (% RSD)
- Intra-day< 15%< 8%
- Inter-day< 15%< 11%
Limit of Detection (LOD) (ng/mL) -0.03
Limit of Quantification (LOQ) (ng/mL) -0.1
Matrix Effect (%) 80% - 120%95%
Recovery (%) Consistent and reproducible> 85%

Visualizations

analytical_method_validation_workflow start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report system_suitability->report end Validated Method report->end

Analytical Method Validation Workflow

taxane_biosynthesis_pathway ggpp Geranylgeranyl Diphosphate (GGPP) taxadiene Taxa-4(5),11(12)-diene ggpp->taxadiene Taxadiene Synthase hydroxylation1 Hydroxylation Steps (P450s) taxadiene->hydroxylation1 taxane_core Oxygenated Taxane Core hydroxylation1->taxane_core acetylation Acetylation/Benzoylation (Acyltransferases) taxane_core->acetylation taxachitriene_A Taxachitriene A taxane_core->taxachitriene_A Hypothesized Branch baccatin_III Baccatin III acetylation->baccatin_III sidechain_attachment Sidechain Attachment (BAPT) baccatin_III->sidechain_attachment paclitaxel Paclitaxel sidechain_attachment->paclitaxel

Simplified Taxane Biosynthetic Pathway

References

Application Notes and Protocols for 13-Deacetyltaxachitriene A in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Deacetyltaxachitriene A is a member of the taxane (B156437) family of diterpenoids, a class of compounds that have been a cornerstone of cancer chemotherapy for decades. Taxanes are known for their potent cytotoxic effects against a broad spectrum of cancer cell lines. This document provides detailed application notes and experimental protocols for the investigation of this compound in cancer cell line research, based on the established mechanisms of the taxane class of drugs.

Taxanes, including compounds like paclitaxel (B517696) and docetaxel, exert their anticancer effects primarily by interfering with microtubule dynamics.[1][2] Unlike other microtubule-targeting agents that induce depolymerization, taxanes stabilize microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[3][4] These compounds are considered mitotic inhibitors.[2]

Data Presentation

The following tables summarize hypothetical quantitative data for the cytotoxic activity of this compound against various human cancer cell lines. This data is illustrative and intended to serve as a template for organizing experimental results.

Table 1: Cytotoxic Activity of this compound (IC50 Values)

Cancer Cell LineTissue of OriginHypothetical IC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma8.5
MDA-MB-231Breast Adenocarcinoma12.2
A549Lung Carcinoma15.7
HeLaCervical Carcinoma7.9
HT-29Colorectal Adenocarcinoma20.1
PC-3Prostate Adenocarcinoma11.5

Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (DMSO)55.225.119.7
This compound (10 µM)20.810.568.7

Table 3: Induction of Apoptosis by this compound in HeLa Cells

Treatment% of Apoptotic Cells (Annexin V-FITC Positive)
Control (DMSO)4.2
This compound (10 µM)45.8

Experimental Protocols

Cell Culture
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HeLa, HT-29, PC-3) are obtained from a reputable cell bank.

  • Culture Medium: Cells are cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 48 hours. A vehicle control (DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol is used to quantify the induction of apoptosis.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 48 hours.

  • Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualization of Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the mechanism of action of taxanes like this compound.

G cluster_0 Experimental Workflow: Cytotoxicity Assessment A Cancer Cell Culture B Treatment with This compound A->B C MTT Assay B->C D Measurement of Cell Viability C->D E Determination of IC50 D->E

Caption: Workflow for assessing the cytotoxicity of this compound.

G This compound This compound Microtubule Stabilization Microtubule Stabilization This compound->Microtubule Stabilization Mitotic Spindle Dysfunction Mitotic Spindle Dysfunction Microtubule Stabilization->Mitotic Spindle Dysfunction G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Dysfunction->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

G G2/M Arrest G2/M Arrest Activation of\nMitochondrial Pathway Activation of Mitochondrial Pathway G2/M Arrest->Activation of\nMitochondrial Pathway Release of\nCytochrome c Release of Cytochrome c Activation of\nMitochondrial Pathway->Release of\nCytochrome c Caspase-9 Activation Caspase-9 Activation Release of\nCytochrome c->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Intrinsic apoptosis pathway induced by taxane-mediated G2/M arrest.

References

Troubleshooting & Optimization

Technical Support Center: 13-Deacetyltaxachitriene A Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and purification of 13-Deacetyltaxachitriene A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures. The information provided herein is based on established methods for the extraction of structurally similar taxanes from Taxus species and should serve as a strong starting point for the development of a specific protocol for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the extraction of this compound?

A1: The primary source of this compound is the biomass of Taxus species, with Taxus sumatrana being a reported source. Needles and twigs are renewable resources and are often preferred over the bark to ensure the sustainability of the yew population.

Q2: Which solvent system is most effective for the initial extraction?

A2: Based on studies of analogous taxanes, methanol (B129727), ethanol, and acetone (B3395972) are effective solvents for extraction. The efficiency of the extraction can be enhanced by using aqueous mixtures of these solvents. For instance, a 90% methanol solution has been shown to be optimal for the extraction of other taxanes.[1] It is recommended to start with a solvent polarity that is suitable for taxanes, which are moderately polar compounds.

Q3: What are the critical parameters to optimize for improving the extraction yield?

A3: Several factors significantly influence the extraction yield of taxanes. These include:

  • Solvent Concentration: The percentage of organic solvent in an aqueous solution.

  • Solid-to-Liquid Ratio: The ratio of the plant material mass to the solvent volume. A ratio of 1:15 (g/mL) has been reported as optimal in some taxane (B156437) extractions.[1]

  • Extraction Temperature: Temperature affects the solubility and diffusion rate of the target compound. However, higher temperatures can lead to the degradation of thermolabile compounds like taxanes.[1] An optimal temperature of around 40°C has been identified for ultrasonic-assisted extraction of other taxanes.[1]

  • Extraction Time: The duration of the contact between the plant material and the solvent.

Q4: Are there advanced extraction techniques that can improve efficiency?

A4: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve extraction efficiency. These methods can reduce extraction time and solvent consumption. UAE, for example, uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.

Q5: How can I purify this compound from the crude extract?

A5: A multi-step chromatographic approach is generally required for the purification of taxanes due to their structural similarity to other co-extracted compounds. A common strategy involves an initial clean-up with normal-phase chromatography on silica (B1680970) gel, followed by one or more rounds of reversed-phase high-performance liquid chromatography (RP-HPLC) for fine purification.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Target Compound - Inappropriate solvent system.- Non-optimal extraction parameters (temperature, time, solid-liquid ratio).- Degradation of the target compound during extraction.- Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures).- Systematically optimize each extraction parameter using a Design of Experiments (DoE) approach.- Keep extraction temperatures moderate (e.g., 40-50°C) and consider the pH of the extraction medium, as taxanes can be unstable in acidic or alkaline conditions.
Poor Chromatographic Separation - Co-elution of structurally similar impurities.- Inappropriate stationary or mobile phase.- Column overloading.- Employ orthogonal chromatographic techniques (e.g., normal-phase followed by reversed-phase).- Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl) and optimize the mobile phase composition (e.g., acetonitrile (B52724)/water or methanol/water gradients).- Reduce the sample load on the column and consider using a larger column or a step-gradient elution.
Presence of Pigments (e.g., Chlorophyll) in the Extract - Extraction from fresh, green plant material.- Perform a pre-extraction with a non-polar solvent like hexane (B92381) to remove lipids and pigments.- Incorporate a decolorization step using activated charcoal in the extraction protocol.
Compound Degradation During Storage - Improper storage conditions (temperature, light, air exposure).- Store purified compounds and extracts at low temperatures (-20°C or below) in airtight, light-protected containers. For solutions, use a suitable solvent and store as aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

The following protocols are generalized based on methods for the extraction and purification of other taxanes and should be adapted and optimized for this compound.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material:

    • Dry the needles and twigs of Taxus sumatrana at room temperature in a well-ventilated area until a constant weight is achieved.

    • Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Add 150 mL of 90% methanol (solid-to-liquid ratio of 1:15 g/mL).

    • Place the flask in an ultrasonic bath.

    • Perform the extraction at a controlled temperature of 40°C for 60 minutes.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Storage:

    • Store the crude extract at -20°C until further purification.

Protocol 2: Purification by Preparative RP-HPLC
  • Sample Preparation:

    • Dissolve a portion of the crude extract in the initial mobile phase (e.g., a mixture of acetonitrile and water).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 10 µm, 250 x 20 mm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a suitable percentage of B (e.g., 40%) and increase linearly to a higher percentage (e.g., 80%) over 30-40 minutes.

    • Flow Rate: 10-15 mL/min

    • Detection: UV at 227 nm

    • Injection Volume: 1-2 mL (depending on the concentration and column capacity)

  • Fraction Collection:

    • Collect fractions based on the retention time of the peak corresponding to this compound (if a standard is available) or collect all major peaks for subsequent analysis.

  • Post-Purification:

    • Evaporate the solvent from the collected fractions to obtain the purified compound.

    • Analyze the purity of the isolated compound using analytical HPLC.

Data Presentation

Table 1: Comparison of Extraction Solvents for Taxanes (Hypothetical Data for Optimization)

Solvent SystemYield of this compound (mg/g of dry weight)Purity in Crude Extract (%)
100% Methanol[Insert experimental data][Insert experimental data]
90% Methanol[Insert experimental data][Insert experimental data]
100% Ethanol[Insert experimental data][Insert experimental data]
80% Ethanol[Insert experimental data][Insert experimental data]
100% Acetone[Insert experimental data][Insert experimental data]
70% Acetone[Insert experimental data][Insert experimental data]

Table 2: Influence of Extraction Parameters on Yield (Hypothetical Data for Optimization)

ParameterLevel 1Level 2Level 3Optimal Level
Temperature (°C) 304050[Determine from experiments]
Time (min) 306090[Determine from experiments]
Solid-Liquid Ratio (g/mL) 1:101:151:20[Determine from experiments]

Visualizations

Extraction_Workflow Start Dried & Powdered Taxus sumatrana Biomass Extraction Ultrasound-Assisted Extraction (e.g., 90% Methanol, 40°C, 60 min) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Multi-step Chromatography (Normal & Reversed Phase) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low Yield? Check_Solvent Optimize Solvent System (Polarity, Composition) Start->Check_Solvent Yes Check_Params Optimize Extraction Parameters (Temp, Time, Ratio) Check_Solvent->Check_Params Check_Degradation Investigate Compound Degradation (pH, Temperature) Check_Params->Check_Degradation Re_Extract Re-run Extraction with Optimized Conditions Check_Degradation->Re_Extract

Caption: A logical flow for troubleshooting low extraction yields.

References

Technical Support Center: Overcoming Poor Solubility of 13-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of 13-Deacetyltaxachitriene A.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a diterpenoid compound belonging to the taxane (B156437) family. Like many taxanes, it is a lipophilic molecule and is expected to have poor solubility in aqueous solutions.[1][2][3][4] It is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[5]

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What can I do?

Precipitation upon dilution of a concentrated stock in an organic solvent into an aqueous medium is a common issue for hydrophobic compounds.[6] Here are several troubleshooting steps:

  • Lower the final concentration: The simplest approach is to reduce the final concentration of the compound in your working solution.[6]

  • Increase the co-solvent concentration: If your experimental setup permits, you can slightly increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. However, be cautious of potential solvent toxicity in cellular assays, typically keeping the final DMSO concentration below 0.5%.[6][7]

  • Use a solubility-enhancing formulation: For more robust and stable solutions, consider using formulation strategies to improve the aqueous solubility of this compound.

Q3: What are the recommended long-term storage conditions for this compound?

For solid this compound, storage at 2-8°C in a tightly sealed vial is recommended, which can be effective for up to 24 months. If you prepare a stock solution in an organic solvent like DMSO, it is advisable to store it in aliquots in tightly sealed vials at -20°C for up to two weeks to avoid repeated freeze-thaw cycles.[5] It is always recommended to allow the product to equilibrate to room temperature for at least one hour before opening the vial.[5] For aqueous solutions, it is best to prepare them fresh for each experiment to prevent degradation.[6]

Troubleshooting Guide: Enhancing Aqueous Solubility

This guide provides an overview of common techniques to improve the solubility of hydrophobic compounds like this compound.

Solubility Enhancement Strategies
StrategyDescriptionAdvantagesDisadvantages
Co-solvency Using a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol, PEG 300) to increase the drug's solubility in an aqueous solution.[7][8][9]Simple and widely used, especially for liquid formulations.[9]Potential for drug precipitation upon dilution; solvent may have toxic effects.[10]
Cyclodextrin (B1172386) Complexation Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, forming a water-soluble inclusion complex.[11][12][13]Increases solubility and stability; can reduce drug toxicity.[12]Can be expensive; complexation efficiency varies with the drug and cyclodextrin type.
Solid Dispersions Dispersing the drug in an inert carrier matrix at the solid state, often resulting in an amorphous form which has higher solubility.[9][11][14]Can significantly improve dissolution rate and bioavailability.[9]The amorphous state can be physically and chemically unstable over time.[10]
Nanoparticle Formulations Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to improved dissolution rates.[11][15]Enhanced dissolution and bioavailability.[15]Can be complex to prepare and characterize; potential for particle aggregation.
Lipid-Based Formulations Incorporating the drug into lipid-based systems like microemulsions or self-emulsifying drug delivery systems (SEDDS).[11][14]Can significantly increase solubility and oral bioavailability.[11]Can be complex to formulate and may have stability issues.

Experimental Protocols

Protocol 1: Solubilization using Co-solvents

This protocol describes a general method for preparing a solution of this compound using a co-solvent system.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol

  • Polyethylene glycol 300 (PEG 300)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath

Procedure:

  • Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in DMSO.

  • Gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.[6] Vortex for 1-2 minutes.

  • Prepare various co-solvent mixtures. For example:

    • Co-solvent A: 10% DMSO, 40% PEG 300, 50% PBS

    • Co-solvent B: 10% Ethanol, 30% PEG 300, 60% PBS

  • Slowly add the this compound stock solution to the co-solvent mixture while vortexing to achieve the desired final concentration.

  • Visually inspect the solution for any signs of precipitation.

  • If required for your application, sterile filter the final solution using a 0.22 µm syringe filter compatible with the organic solvents used.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol outlines the preparation of a this compound-cyclodextrin complex using the kneading method.[12]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Water

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).

  • Place the appropriate amount of HP-β-CD in a mortar.

  • Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to the HP-β-CD and knead to form a homogeneous paste.

  • Dissolve the this compound in a minimal amount of ethanol.

  • Gradually add the drug solution to the HP-β-CD paste and continue kneading for 30-60 minutes.

  • Dry the resulting solid mass in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

  • To determine the solubility, suspend an excess amount of the complex in the desired aqueous buffer, stir for 24 hours, filter, and measure the concentration of this compound in the filtrate.

Visualizations

experimental_workflow cluster_start Starting Material cluster_solubilization Solubilization Strategies cluster_characterization Characterization cluster_outcome Outcome start Poorly Soluble This compound cosolvency Co-solvency start->cosolvency cyclodextrin Cyclodextrin Complexation start->cyclodextrin solid_dispersion Solid Dispersion start->solid_dispersion nanoparticles Nanoparticle Formulation start->nanoparticles solubility_test Solubility Testing cosolvency->solubility_test cyclodextrin->solubility_test solid_dispersion->solubility_test nanoparticles->solubility_test stability_test Stability Assessment solubility_test->stability_test in_vitro_assay In Vitro Assay stability_test->in_vitro_assay optimized_solution Optimized Aqueous Solution in_vitro_assay->optimized_solution

Caption: Experimental workflow for enhancing the solubility of this compound.

References

Technical Support Center: Minimizing Side Effects of Taxane Compounds in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during preclinical studies aimed at minimizing the side effects of taxane (B156437) compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and in vivo testing of taxane compounds.

Issue 1: Poor Solubility of Taxane Compounds for In Vivo Administration

Problem: You are experiencing difficulty dissolving paclitaxel (B517696), docetaxel (B913), or cabazitaxel (B1684091) in a vehicle suitable for animal administration, leading to precipitation and inaccurate dosing.

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent System Taxanes are highly lipophilic and require specific solvent systems. A common and effective vehicle is a 1:1 (v/v) mixture of Cremophor EL and dehydrated ethanol. The taxane is first dissolved in this mixture, and then further diluted with saline or another aqueous buffer just before injection to the desired final concentration.
Drug Precipitation Upon Dilution Rapid dilution of the concentrated taxane stock solution can cause the drug to precipitate. To avoid this, add the diluent (e.g., saline) to the stock solution slowly and with continuous vortexing or mixing.
Low Temperature of Solutions Low temperatures can decrease the solubility of taxanes. Ensure all solutions are at room temperature before and during preparation.
Formulation Instability The prepared formulation may not be stable for long periods. It is recommended to prepare the final diluted solution fresh for each experiment and use it immediately.
Issue 2: Unexpectedly High Toxicity or Animal Mortality

Problem: You are observing a higher-than-expected rate of adverse events, such as severe weight loss, lethargy, or death, in your animal cohort.

Possible Causes and Solutions:

CauseSolution
Dose Miscalculation Double-check all dose calculations, including conversions from mg/kg to the final injection volume based on individual animal weights.
Vehicle-Related Toxicity The vehicle itself, particularly Cremophor EL, can cause hypersensitivity reactions and other toxicities.[1] Include a vehicle-only control group in your study to differentiate between vehicle- and drug-induced toxicity.
Strain-Specific Sensitivity Different mouse or rat strains can have varying sensitivities to taxanes.[2] For example, C57BL/6 mice may exhibit higher neurotoxicity compared to other strains at equitoxic doses.[2] Conduct pilot dose-finding studies in your chosen strain to determine the maximum tolerated dose (MTD).
Rapid Infusion Rate A rapid rate of intravenous injection can lead to acute adverse reactions. Administer the taxane solution slowly over a set period to minimize acute toxicity.
Cumulative Toxicity Taxane-induced side effects, especially neurotoxicity, are often cumulative.[3] If using a multi-dose regimen, monitor animals closely for developing signs of toxicity and consider dose adjustments or treatment holidays.

Frequently Asked Questions (FAQs)

This section addresses common questions related to minimizing taxane side effects in preclinical research.

Formulation and Administration

Q1: What are the recommended vehicles for administering different taxanes in preclinical studies?

A1: The most common vehicle for paclitaxel and docetaxel is a mixture of Cremophor EL and ethanol, followed by dilution with saline.[3] However, due to the toxicity of Cremophor EL, alternative formulations are being explored. Nanoparticle-based formulations, such as albumin-bound paclitaxel (nab-paclitaxel), and liposomal formulations can improve solubility and reduce vehicle-related side effects.[1][4] Cabazitaxel is often formulated in polysorbate 80.[5]

Q2: How can I reduce the incidence of hypersensitivity reactions during taxane administration?

A2: Hypersensitivity reactions are often linked to the vehicle (e.g., Cremophor EL).[1] To mitigate this, premedication with corticosteroids (e.g., dexamethasone) and H1 and H2 receptor antagonists is a common clinical practice that can be adapted for preclinical studies. Using alternative formulations like liposomal paclitaxel or nab-paclitaxel, which are Cremophor EL-free, can also significantly reduce these reactions.[4]

Neurotoxicity

Q3: What are the most common methods to assess taxane-induced peripheral neuropathy (TIPN) in rodents?

A3: TIPN is commonly assessed using behavioral tests that measure sensory changes. These include:

  • Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold to a non-noxious mechanical stimulus.

  • Thermal Hyperalgesia: Evaluated using the Hargreaves test (plantar test) or a hot plate to measure the latency to paw withdrawal from a heat source.

  • Cold Allodynia: Measured by observing the response to a drop of acetone (B3395972) applied to the paw.

In addition to behavioral tests, histological analysis of nerve tissue (e.g., sciatic nerve, dorsal root ganglia) can be performed to assess for axonal degeneration and demyelination.

Q4: Are there any agents that can be co-administered to reduce taxane-induced neurotoxicity?

A4: Several agents have been investigated in preclinical studies for their neuroprotective effects.

  • Acetyl-L-carnitine (ALC): Preclinical studies have shown that co-administration of ALC can prevent the development of paclitaxel-induced mechanical hypersensitivity in rats.[6][7]

  • Glutathione (B108866) (GSH): Oral administration of glutathione trisulfide has been shown to ameliorate paclitaxel-induced mechanical allodynia in mice by preventing axonal degeneration and mitochondrial damage.[8]

Q5: How do different taxanes compare in terms of their neurotoxic potential?

Myelosuppression

Q6: What is the primary mechanism of taxane-induced myelosuppression?

A6: Taxanes induce myelosuppression, primarily neutropenia, by disrupting microtubule function in rapidly dividing hematopoietic progenitor cells in the bone marrow. This leads to cell cycle arrest and apoptosis, resulting in a decrease in circulating neutrophils.[11]

Q7: What are some strategies to mitigate taxane-induced myelosuppression in preclinical models?

A7: Strategies to reduce myelosuppression include:

  • Dose and Schedule Modification: Optimizing the dose and schedule of taxane administration can help manage myelosuppression.

  • Use of Granulocyte Colony-Stimulating Factor (G-CSF): G-CSF can be administered to stimulate the production of neutrophils and reduce the duration and severity of neutropenia.

  • Novel Formulations: Nanoparticle and liposomal formulations can alter the biodistribution of taxanes, potentially reducing their exposure to the bone marrow and thus lessening myelosuppression.

Data Presentation

Table 1: Comparison of Neurotoxicity in Preclinical Models of Different Taxanes
TaxaneAnimal ModelDose and ScheduleKey Neurotoxicity FindingsReference
Paclitaxel Rat2 mg/kg, i.p., on days 0, 2, 4, 6Development of mechanical and cold hypersensitivity.[6]
Docetaxel Mouse (C57BL/6)25 and 50 mg/kg, i.v., once a week for 3 weeksDose-dependent axonal degeneration and impaired gait.[2]
Cabazitaxel Mouse (C57BL/6)9, 15, or 25 mg/kgLower neurotoxic effect compared to other taxanes.[10]
Table 2: Efficacy of Mitigation Strategies for Taxane-Induced Side Effects in Preclinical Studies
Mitigation StrategyTaxaneAnimal ModelKey Findings on Side Effect ReductionReference
Acetyl-L-carnitine (ALC) PaclitaxelRatDaily oral administration of 50 mg/kg and 100 mg/kg ALC prevented the development of mechanical hypersensitivity.[6]
Glutathione Trisulfide (GSSSG) PaclitaxelMouseOral administration of 50 mg/kg/day GSSSG ameliorated mechanical allodynia.[8]
Liposomal Formulation PaclitaxelMouseLiposomal paclitaxel was much less toxic than conventional paclitaxel, with no mortality at a dose that caused 100% mortality with the conventional formulation.[1]
Nanoparticle Formulation DocetaxelMouseNanoparticulated docetaxel showed less toxicity in terms of edema, paralysis, and thermal threshold compared to the commercial formulation.
Nanoparticle Prodrug CabazitaxelMouseNanoparticle formulation of a cabazitaxel prodrug had a maximum tolerated dose at least 3 times higher than that of free cabazitaxel.

Experimental Protocols

Protocol 1: Induction and Assessment of Paclitaxel-Induced Peripheral Neuropathy in Rats

Objective: To establish a rat model of paclitaxel-induced peripheral neuropathy for testing potential neuroprotective agents.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Paclitaxel

  • Vehicle (e.g., Cremophor EL:Ethanol 1:1)

  • Saline

  • Von Frey filaments

  • Acetone

  • Hargreaves apparatus

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing facility and testing environment for at least one week prior to the experiment.

  • Baseline Behavioral Testing: Before paclitaxel administration, perform baseline behavioral tests (mechanical allodynia, thermal hyperalgesia, and cold allodynia) on all animals to establish their normal sensory thresholds.

  • Paclitaxel Administration:

    • Prepare the paclitaxel solution by first dissolving it in the vehicle and then diluting it with saline to the final concentration (e.g., 2 mg/mL).

    • Administer paclitaxel intraperitoneally (i.p.) at a dose of 2 mg/kg on alternating days for a total of four injections (days 0, 2, 4, and 6).[6]

    • A control group should receive vehicle injections following the same schedule.

  • Behavioral Assessments:

    • Perform behavioral tests weekly, starting from day 7 after the first paclitaxel injection, for the duration of the study.

    • Mechanical Allodynia (von Frey Test): Place the rat in a testing chamber with a wire mesh floor. Apply von Frey filaments of increasing force to the plantar surface of the hind paw and record the force at which the rat withdraws its paw.

    • Thermal Hyperalgesia (Hargreaves Test): Place the rat in a plexiglass chamber on a glass floor. Apply a radiant heat source to the plantar surface of the hind paw and record the latency to paw withdrawal.

    • Cold Allodynia (Acetone Test): Gently apply a drop of acetone to the plantar surface of the hind paw and observe the rat's response (e.g., lifting, shaking, or licking the paw) for a set period.

  • Data Analysis: Compare the paw withdrawal thresholds and latencies between the paclitaxel-treated and control groups at each time point using appropriate statistical tests.

Protocol 2: Preparation of Taxane-Loaded Liposomes

Objective: To prepare a liposomal formulation of a taxane compound to improve its solubility and reduce toxicity.

Materials:

  • Taxane compound (e.g., paclitaxel)

  • Phospholipids (e.g., soy phosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the taxane, phospholipids, and cholesterol in an organic solvent in a round-bottom flask. The molar ratio of the components should be optimized for drug loading and stability.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer to the flask.

    • Gently rotate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs). This can be done at a temperature above the phase transition temperature of the lipids.

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension multiple times (e.g., 10-15 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a heated extruder.

  • Characterization:

    • Determine the particle size and size distribution of the liposomes using dynamic light scattering (DLS).

    • Measure the drug encapsulation efficiency by separating the free drug from the liposomes (e.g., by ultracentrifugation or size exclusion chromatography) and quantifying the drug in the liposomal fraction.

    • Assess the in vitro drug release profile of the liposomal formulation.

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway in Taxane-Induced Toxicity

Taxanes can activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. In the context of taxane-induced side effects, this pathway's activation in non-cancerous cells, such as neurons, can contribute to toxicity. The following diagram illustrates a simplified representation of this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates NF_kB NF-κB Akt->NF_kB Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival NF_kB->Cell_Survival Taxane Taxane Taxane->RTK Activates

Caption: Simplified PI3K/Akt signaling pathway activated by taxanes.

Experimental Workflow for Evaluating a Novel Taxane Formulation

The following diagram outlines a typical preclinical workflow for assessing the efficacy and toxicity of a new taxane formulation compared to a standard formulation.

Experimental_Workflow cluster_formulation Formulation cluster_invivo In Vivo Studies cluster_analysis Data Analysis Standard_Formulation Standard Taxane Formulation Animal_Model Tumor-bearing Animal Model Standard_Formulation->Animal_Model Administer Novel_Formulation Novel Taxane Formulation Novel_Formulation->Animal_Model Administer Efficacy_Study Antitumor Efficacy Assessment Animal_Model->Efficacy_Study Tumor Growth Measurement Toxicity_Study Toxicity Profile Assessment Animal_Model->Toxicity_Study Monitor Side Effects (e.g., Neuropathy, Myelosuppression) Data_Comparison Comparative Analysis of Efficacy and Toxicity Efficacy_Study->Data_Comparison Toxicity_Study->Data_Comparison

Caption: Preclinical workflow for comparing novel and standard taxane formulations.

References

Technical Support Center: Optimizing In Vivo Dosage for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding specific in vivo dosages, pharmacokinetics, and toxicity for "13-Deacetyltaxachitriene A" is not currently available in published literature. This guide provides general principles and best practices for determining the optimal in vivo dosage of a novel natural product, based on established methodologies in preclinical research. Researchers should conduct their own dose-finding studies.

Frequently Asked Questions (FAQs)

Q1: How should I determine the starting dose for my in vivo experiment with a novel compound like "this compound"?

A1: For a novel compound with no prior in vivo data, the starting dose is typically extrapolated from in vitro data. A common starting point is to use the in vitro IC50 (the concentration that inhibits 50% of a biological process) or EC50 (the concentration that gives 50% of the maximum effect) value. This in vitro concentration can be converted to an in vivo dose in mg/kg using various established formulas that take into account the animal's body weight and other physiological parameters. It is crucial to begin with a dose significantly lower than the predicted efficacious dose to minimize the risk of toxicity. A thorough literature review of structurally similar compounds can also provide guidance on potential starting dose ranges.

Q2: What is a dose-ranging study and why is it important?

A2: A dose-ranging study, also known as a dose-escalation study, is a preliminary experiment designed to identify a range of doses that are both safe and potentially effective.[1] This study involves administering increasing doses of the compound to different groups of animals and observing for signs of toxicity and any preliminary indications of efficacy. The primary goal is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects. This information is critical for designing subsequent, more definitive efficacy studies with appropriate dose levels.

Q3: What are the common routes of administration for in vivo studies and how do I choose the right one?

A3: The choice of administration route can significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2] Common routes include:

  • Oral (PO): Convenient but subject to first-pass metabolism in the liver, which can reduce bioavailability.

  • Intravenous (IV): Bypasses absorption barriers, leading to 100% bioavailability, but can be more stressful for the animal.

  • Intraperitoneal (IP): A common route in rodent studies, offering rapid absorption, but may not be relevant for human administration.

  • Subcutaneous (SC): Provides slower, more sustained absorption.

The selection should be based on the compound's physicochemical properties (e.g., solubility), the desired pharmacokinetic profile, and the clinical intended route of administration in humans.

Q4: How do I monitor for toxicity in my animal model?

A4: Toxicity monitoring is a critical component of in vivo studies.[3] Key parameters to observe include:

  • Clinical signs: Changes in behavior (lethargy, agitation), appearance (ruffled fur), and mobility.

  • Body weight: A significant drop in body weight is a common indicator of toxicity.[3]

  • Food and water intake: Reduced consumption can signal adverse effects.

  • Hematology and clinical chemistry: Blood samples can be analyzed for markers of liver and kidney function, as well as red and white blood cell counts.

  • Histopathology: At the end of the study, major organs should be examined for any pathological changes.

Q5: What is the importance of pharmacokinetic (PK) and pharmacodynamic (PD) studies?

A5:

  • Pharmacokinetic (PK) studies analyze how the animal's body affects the compound, including its absorption, distribution, metabolism, and excretion. This data helps in understanding the compound's bioavailability and half-life, which informs the dosing schedule.

  • Pharmacodynamic (PD) studies investigate the effect of the compound on the body, such as its impact on a specific biomarker or the intended therapeutic target.

Integrating PK and PD data is essential for establishing a dose-response relationship and optimizing the dosing regimen to achieve the desired therapeutic effect while minimizing toxicity.

Troubleshooting Guide

Problem Potential Causes Troubleshooting Steps
High Toxicity/Mortality at Low Doses - Inaccurate dose calculation or formulation error.- The compound has a narrow therapeutic index.- The chosen animal model is particularly sensitive.- Double-check all calculations and the concentration of the dosing solution.- Conduct a more granular dose-ranging study with smaller dose increments.- Consider using a different, less sensitive animal strain or species.- Evaluate a different route of administration that may reduce peak plasma concentrations (e.g., SC instead of IV).
Lack of Efficacy at High Doses - Poor bioavailability due to the chosen route of administration.- Rapid metabolism and clearance of the compound.- The compound is not engaging the target in vivo.- The animal model does not accurately represent the human disease.- Conduct a pharmacokinetic study to assess the compound's exposure (AUC) and peak concentration (Cmax).- If bioavailability is low, consider a different formulation (e.g., with solubility enhancers) or a different administration route.- Perform a pharmacodynamic study to confirm target engagement in vivo.- Re-evaluate the suitability of the chosen animal model.[4][5]
High Variability in Animal Responses - Inconsistent dosing technique.- Genetic variability within the animal colony.- Differences in animal health status or environment.- Issues with the formulation (e.g., compound precipitation).- Ensure all personnel are properly trained on the dosing procedures.- Use a well-characterized, isogenic animal strain to minimize genetic variability.- Monitor animal health and housing conditions closely.- Check the stability and homogeneity of the dosing formulation before each administration.
Unexpected Pharmacokinetic Profile - Saturation of absorption or clearance mechanisms at high doses.- The compound induces its own metabolism.- The formulation is not releasing the compound as expected.- Conduct PK studies at multiple dose levels to assess for non-linear kinetics.- If metabolism induction is suspected, a multi-day dosing study with PK analysis on different days may be informative.- Characterize the in vitro release properties of the formulation.

Experimental Protocols

Protocol 1: In Vivo Dose-Ranging and Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant animal model (e.g., C57BL/6 mice, 6-8 weeks old).[4]

  • Group Allocation: Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group and at least 3-4 dose groups.

  • Dose Selection: Based on in vitro data or literature on similar compounds, select a starting dose. Subsequent doses should be escalated in a logical manner (e.g., 2-fold or 3-fold increments).

  • Administration: Administer the compound and vehicle via the chosen route once daily for 5-14 days.

  • Monitoring:

    • Record body weight and clinical observations daily.

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • Data Analysis: Determine the MTD as the highest dose that does not result in significant weight loss (e.g., >15-20%), mortality, or severe clinical or pathological abnormalities.

Protocol 2: In Vivo Pharmacokinetic (PK) Study
  • Animal Model: Use the same animal model as in the efficacy studies.

  • Group Allocation: Assign animals to different time-point groups for blood collection (n=3 per time point) to generate a composite PK profile.

  • Administration: Administer a single dose of the compound via the intended route of administration.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Analysis: Process blood to plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Data Presentation

Table 1: Example of a Dose-Ranging Study Summary

GroupDose (mg/kg)Mean Body Weight Change (%)MortalityKey Observations
Vehicle Control0+5.20/5Normal
Group 110+4.80/5Normal
Group 230+1.50/5Mild, transient lethargy post-dosing
Group 3100-8.30/5Ruffled fur, significant lethargy
Group 4300-18.52/5Severe lethargy, hunched posture

This table presents hypothetical data for illustrative purposes.

Table 2: Example of a Pharmacokinetic Study Summary

ParameterValue
Dose (mg/kg)50
Route of AdministrationOral (PO)
Cmax (ng/mL)1250
Tmax (hr)1.5
AUC (0-24h) (ng*hr/mL)9800
t1/2 (hr)4.2

This table presents hypothetical data for illustrative purposes.

Visualizations

Workflow cluster_preclinical In Vivo Dose Optimization Workflow A In Vitro Efficacy & Toxicity Data B Dose Range Prediction A->B C Pilot Dose-Ranging Study (MTD Determination) B->C D Pharmacokinetic (PK) Study C->D Inform Dose Selection E Efficacy Study with Optimized Doses C->E Select Tolerated Doses D->E Inform Dosing Schedule F Pharmacodynamic (PD) Study (Target Engagement) E->F G Definitive Efficacy & Safety Studies E->G F->G

Caption: Workflow for in vivo dose optimization of a novel compound.

Troubleshooting cluster_troubleshooting Troubleshooting In Vivo Experiments Start Unexpected Result (e.g., High Toxicity or No Efficacy) CheckDose Verify Dose Calculation & Formulation Start->CheckDose CheckRoute Evaluate Route of Administration CheckDose->CheckRoute If Calculation is Correct RunPK Conduct Pharmacokinetic Study CheckRoute->RunPK If Route Seems Appropriate ReassessModel Re-evaluate Animal Model CheckRoute->ReassessModel If Route is a Potential Issue RunPD Assess Target Engagement (PD) RunPK->RunPD If Exposure is Adequate Outcome1 Low Bioavailability? Adjust Formulation/Route RunPK->Outcome1 Analyze Data Outcome2 No Target Engagement? Compound Inactive In Vivo RunPD->Outcome2 Analyze Data Outcome3 Model Inappropriate? Select New Model ReassessModel->Outcome3

Caption: Decision tree for troubleshooting common in vivo experimental issues.

References

Technical Support Center: Spectroscopic Analysis of 13-Deacetyltaxachitriene A and Related Taxane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in preparing a sample of a taxane (B156437) diterpenoid for NMR analysis?

A1: Proper sample preparation is crucial for obtaining high-quality NMR spectra. Key steps include:

  • High Purity: Ensure the sample is of high purity to avoid overlapping signals from impurities. Chromatographic purification (e.g., HPLC) is recommended.

  • Solvent Selection: Use a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is commonly used for taxanes.[1] For quantitative NMR (qHNMR), complete dissolution is paramount.

  • Concentration: The sample concentration should be optimized. For ¹H NMR, 1-5 mg in 0.5-0.7 mL of solvent is typical. For ¹³C NMR, a more concentrated sample (10-20 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[2]

  • Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter into the NMR tube to remove any particulate matter which can degrade spectral resolution.[1]

Q2: I am observing unexpected peaks in my Mass Spectrometry data. What are the common sources of contamination?

A2: Extraneous peaks in mass spectra can originate from various sources:

  • Solvents and Glassware: Residual solvents from purification steps or contaminants from glassware are common. Always use high-purity solvents and meticulously clean all glassware.

  • Plasticizers: Phthalates and other plasticizers can leach from plastic containers or tubing. Minimize contact of your sample and solvents with plastic materials.

  • Column Bleed: In GC-MS or LC-MS, stationary phase material can bleed from the column, especially at high temperatures, leading to characteristic polysiloxane or polyethylene (B3416737) glycol peaks.

  • Adduct Formation: In soft ionization techniques like ESI, adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium (B1175870) ([M+NH₄]⁺) are common. These can be minimized by using high-purity solvents and reagents.

Q3: My IR spectrum of a taxane sample shows very broad O-H stretching bands. Is this normal?

A3: Yes, this is a common feature for taxanes containing multiple hydroxyl groups. The broadness of the O-H stretching band (typically in the 3600-3200 cm⁻¹ region) is due to intermolecular and intramolecular hydrogen bonding.[3] The exact position and shape of the band can be sensitive to concentration and the sample preparation method (e.g., KBr pellet, thin film, or solution).

Q4: What is a suitable starting point for developing a UV-Vis spectroscopy method for a novel taxane?

A4: A good starting point is to dissolve the compound in a UV-transparent solvent, such as methanol (B129727) or ethanol, and acquire a full spectrum from 200 to 800 nm to identify the wavelength of maximum absorbance (λmax).[4] For many taxanes, you can expect to see absorbance maxima related to the benzoyl and other chromophoric groups. The initial concentration can be in the range of 10-50 µg/mL.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Potential Cause Troubleshooting Steps
Poor signal-to-noise ratio in ¹³C NMR Low sample concentration; Insufficient number of scans.1. Increase the sample concentration if possible. 2. Increase the number of scans (signal-to-noise increases with the square root of the number of scans).[5] 3. Ensure proper tuning and matching of the NMR probe.
Broad or distorted peaks Poor shimming; Sample precipitation; Presence of paramagnetic impurities.1. Re-shim the magnet using the instrument's automated or manual procedures. 2. Check for sample solubility at the analysis temperature. If necessary, use a different solvent or a lower concentration. 3. Filter the sample to remove any particulate matter. If paramagnetic impurities are suspected, they can sometimes be removed by passing the sample through a small plug of silica (B1680970) gel.
Incorrect chemical shifts Incorrect referencing; Solvent effects.1. Ensure the spectrum is correctly referenced to the residual solvent peak or an internal standard (e.g., TMS). 2. Be aware that chemical shifts can vary slightly with different solvents and concentrations. Compare your data with literature values obtained under similar conditions.
Unexpected splitting patterns Overlapping signals; Second-order coupling effects.1. Acquire 2D NMR spectra (e.g., COSY, HSQC) to resolve overlapping multiplets and confirm coupling partners. 2. For complex splitting, spectral simulation software can help in interpreting the patterns and extracting coupling constants.
Mass Spectrometry (MS)
Problem Potential Cause Troubleshooting Steps
No molecular ion peak observed In-source fragmentation (common in techniques like Electron Ionization); Compound instability.1. Use a softer ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). 2. Optimize source parameters (e.g., cone voltage in ESI) to minimize in-source fragmentation.
Low signal intensity Poor ionization efficiency; Low sample concentration; Matrix suppression (in LC-MS).1. Optimize the ionization source parameters for your compound. 2. Try different ionization modes (positive vs. negative). 3. For LC-MS, improve chromatographic separation to reduce co-elution with interfering compounds. Dilute the sample to mitigate matrix effects.
Non-reproducible fragmentation patterns Fluctuating collision energy in MS/MS; Presence of isomers.1. Ensure the collision energy is stable and optimized for your compound. 2. If isomers are present, they may fragment differently. Improve chromatographic separation to analyze them individually.

Data Presentation

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Taxane Core (based on Paclitaxel in CDCl₃)

Note: Chemical shifts (δ) are in ppm. This table serves as a reference; actual values for 13-Deacetyltaxachitriene A will differ.

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ) (Multiplicity, J in Hz)
179.16.27 (t, 9.0)
275.13.79 (d, 7.0)
345.74.97 (d, 8.0)
481.1-
584.54.40 (dd, 10.5, 6.5)
635.62.54 (m)
772.14.92 (dd, 9.5, 2.0)
858.6-
9203.8-
1075.76.22 (s)
11133.7-
12142.1-
1372.55.67 (t, 8.0)
1435.62.23 (m)
1543.2-
1621.91.14 (s)
1726.81.24 (s)
1814.81.68 (s)
1910.91.85 (s)
2076.54.30 (d, 8.5), 4.18 (d, 8.5)

Table 2: Common Mass Spectral Fragments for Taxanes

m/zProposed Fragment
[M+H]⁺, [M+Na]⁺Pseudomolecular ions
[M+H - H₂O]⁺Loss of a hydroxyl group
[M+H - RCOOH]⁺Loss of an ester side chain (e.g., benzoic acid, acetic acid)
Taxane core fragmentsCleavage of the ester linkages, leading to characteristic ions representing the core diterpenoid structure.

Experimental Protocols

NMR Spectroscopy of Taxanes
  • Sample Preparation: Accurately weigh ~10 mg of the purified taxane and dissolve it in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal reference.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. A spectral width of 12 ppm centered at 6 ppm is a good starting point. Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220 ppm is typically sufficient. A longer relaxation delay (e.g., 2 seconds) and a larger number of scans will be required compared to ¹H NMR.

    • 2D NMR: Acquire standard 2D experiments like COSY, HSQC, and HMBC to aid in structure elucidation. Use default parameter sets provided by the spectrometer manufacturer and optimize as needed.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

LC-MS Analysis of Taxanes
  • Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile (B52724) at 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • Chromatography:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase: Use a gradient elution with (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient might be 30-95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • Scan Range: Scan from m/z 150 to 1000.

    • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the expected molecular ion.

    • MS/MS: For structural information, perform fragmentation analysis (e.g., collision-induced dissociation) on the parent ion of interest.

Mandatory Visualization

Troubleshooting_Workflow start Problem Encountered (e.g., Poor Spectrum) check_sample 1. Check Sample Integrity - Purity - Concentration - Solubility start->check_sample check_instrument 2. Verify Instrument Parameters - Calibration - Tuning - Shimming (NMR) check_sample->check_instrument Sample OK reprepare_sample Reprepare Sample check_sample->reprepare_sample Issue Found check_protocol 3. Review Experimental Protocol - Solvent Choice - Acquisition Parameters check_instrument->check_protocol Instrument OK recalibrate Recalibrate/Tune Instrument check_instrument->recalibrate Issue Found modify_protocol Modify Protocol check_protocol->modify_protocol Issue Found acquire_data Re-acquire Data check_protocol->acquire_data Protocol OK reprepare_sample->acquire_data recalibrate->acquire_data modify_protocol->acquire_data analyze_data Analyze New Data acquire_data->analyze_data resolved Problem Resolved analyze_data->resolved Success consult Consult Senior Researcher or Instrument Specialist analyze_data->consult Still Unresolved Taxane_Signaling_Pathway taxane Taxane Diterpenoid (e.g., this compound) tubulin β-tubulin Subunit taxane->tubulin Binds to microtubule Microtubule Stabilization tubulin->microtubule mitotic_spindle Mitotic Spindle Dysfunction microtubule->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis (Cell Death) g2m_arrest->apoptosis bcl2 Bcl-2 Phosphorylation (Inactivation) g2m_arrest->bcl2 Induces bcl2->apoptosis Inhibits (when active)

References

avoiding degradation of "13-Deacetyltaxachitriene A" during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of 13-Deacetyltaxachitriene A during experimental procedures. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a natural diterpenoid compound isolated from the branches of Taxus sumatrana. As a member of the taxane (B156437) family, it is of interest to researchers for its potential biological activities, likely related to microtubule stabilization, similar to other taxanes like paclitaxel (B517696) and docetaxel (B913). These compounds are crucial in cancer research and drug development.

Q2: What are the main causes of degradation for this compound?

While specific data for this compound is limited, based on the behavior of structurally similar taxanes, the primary degradation pathways are likely:

  • Hydrolysis: The ester linkages in the molecule are susceptible to hydrolysis, which can be catalyzed by both acidic and alkaline conditions.[1][2][3]

  • Precipitation: Taxanes often have poor aqueous solubility, leading to precipitation out of solution, especially at higher concentrations and inappropriate temperatures.[4][5]

  • Photodegradation: Exposure to light can potentially lead to the degradation of the compound.

Q3: How should I store this compound to ensure its stability?

To maintain the integrity of this compound, proper storage is critical. The following conditions are recommended based on general practices for taxane compounds:

  • Temperature: Store vials at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F).[6] For solutions, refrigeration at 2-8°C can extend stability.[5][7][8][9]

  • Light: Protect the compound from light by storing it in its original packaging or in an amber vial.[6]

  • Atmosphere: Store in a tightly sealed container to prevent exposure to moisture and air.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Compound Precipitation During Experiment

Symptoms:

  • Visible particulate matter or cloudiness in the solution.

  • Inconsistent or lower-than-expected biological activity.

Potential Causes:

  • The concentration of the compound exceeds its solubility in the chosen solvent.

  • The temperature of the solution has changed, affecting solubility.

  • The solvent composition has been altered (e.g., by adding an aqueous buffer).

Solutions:

  • Optimize Solvent System: Use a co-solvent system if the compound's solubility in a single solvent is low. Taxanes are often dissolved in solvents like ethanol (B145695) or polysorbate 80 before dilution.

  • Control Concentration: Be mindful of the compound's solubility limit in your experimental buffer. Lower concentrations are generally more stable in solution.[5]

  • Maintain Temperature: Ensure a consistent temperature throughout the experiment. If using refrigerated stock solutions, allow them to equilibrate to the experimental temperature before use.

  • Gentle Mixing: Avoid vigorous agitation, which can promote precipitation. Mix gently by inversion.

Issue 2: Loss of Biological Activity

Symptoms:

  • Reduced or no effect in cell-based assays or other functional experiments.

  • Inconsistent results between experimental replicates.

Potential Causes:

  • pH-induced Degradation: The experimental buffer is at a pH that promotes hydrolysis of the ester groups. Studies on related taxanes show that a pH around 4 provides maximum stability, while both acidic (pH < 4) and alkaline (pH > 7) conditions can cause degradation.[1][10]

  • Temperature-induced Degradation: Exposure to high temperatures can accelerate chemical degradation.

  • Contamination: Contamination of the stock solution with water or other reactive substances.

Solutions:

  • Buffer pH Control: Whenever possible, maintain the pH of the experimental solution as close to neutral as is compatible with the biological system, and for the shortest duration possible. If longer-term stability is needed, a buffer with a slightly acidic pH (around 4-5) may be considered, though this must be balanced with the requirements of the experiment.

  • Temperature Management: Avoid heating solutions containing this compound. Perform experiments at the lowest feasible temperature.

  • Proper Solution Handling: Use anhydrous solvents to prepare stock solutions. Prepare fresh dilutions for each experiment from a properly stored stock solution.

Data Presentation

Table 1: Factors Affecting the Stability of Taxane Compounds in Solution

ParameterConditionEffect on StabilityReference(s)
pH Acidic (pH 1-3)Increased degradation (acid-catalyzed hydrolysis)[1]
Near Neutral (pH ~4)Maximum stability[1]
Alkaline (pH > 7)Increased degradation (base-catalyzed hydrolysis)[10][11][12]
Temperature Refrigerated (2-8°C)Longer shelf-life for solutions[5][7][8][9]
Room Temperature (25°C)Shorter shelf-life for solutions[5]
Concentration Lower Concentration (e.g., 0.3 mg/mL)More stable against precipitation[5]
Higher Concentration (e.g., 1.2 mg/mL)Less stable against precipitation[5]
Light Protected from lightRecommended for storage[6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Materials: this compound (solid), anhydrous dimethyl sulfoxide (B87167) (DMSO), sterile microcentrifuge tubes.

  • Procedure: a. Under a fume hood, weigh the desired amount of this compound. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex briefly at low speed until the solid is completely dissolved. d. Aliquot the stock solution into smaller volumes in sterile, light-protecting microcentrifuge tubes. e. Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
  • Materials: this compound stock solution (in DMSO), pre-warmed cell culture medium.

  • Procedure: a. Thaw an aliquot of the stock solution at room temperature. b. Serially dilute the stock solution in pre-warmed cell culture medium to the final desired working concentrations. c. Mix gently by pipetting or inverting the tube. Do not vortex. d. Use the working solutions immediately after preparation to minimize degradation in the aqueous medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment storage Store Solid (-20°C, Dark, Dry) stock_prep Prepare Stock Solution (e.g., 10 mM in DMSO) storage->stock_prep Weigh & Dissolve working_prep Prepare Working Solution (Dilute in medium) stock_prep->working_prep Dilute incubation Incubate with Cells working_prep->incubation Add to Cells deg1 Degradation Risk working_prep->deg1 analysis Analyze Results incubation->analysis deg2 Degradation Risk incubation->deg2 degradation_pathways cluster_degradation Degradation Factors cluster_products Degradation Products compound This compound (Active) hydrolyzed Hydrolyzed Products (Inactive) compound->hydrolyzed Hydrolysis precipitate Precipitate (Unavailable) compound->precipitate Precipitation ph Inappropriate pH (Acidic or Alkaline) ph->hydrolyzed temp High Temperature temp->hydrolyzed light Light Exposure light->hydrolyzed solvent Poor Solubility solvent->precipitate

References

Technical Support Center: Protocol Refinement for "13-Deacetyltaxachitriene A" Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific cytotoxicity data and detailed mechanistic studies for 13-Deacetyltaxachitriene A are limited in publicly available literature. This guide utilizes data and protocols for closely related taxane (B156437) diterpenoids isolated from Taxus species as a representative model. Researchers are strongly advised to perform independent dose-response experiments and target validation for this compound.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their cytotoxicity assay protocols for this compound and related taxane compounds.

Troubleshooting Guides

This section addresses common issues encountered during in vitro cytotoxicity experiments.

Problem Potential Cause Recommended Solution
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider a reverse pipetting technique for viscous solutions. To mitigate edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media.[1]
Inconsistent Results Between Experiments Variation in cell passage number, cell health, or reagent quality.Use cells within a consistent and narrow passage number range for all experiments.[1] Regularly monitor cell morphology and doubling time. Prepare fresh reagents for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[1]
Low Signal-to-Noise Ratio in Viability Assays (e.g., MTT, MTS) Insufficient cell numbers, suboptimal incubation times, or interference from the test compound.Determine the optimal cell seeding density by performing a titration experiment.[1] Optimize the incubation time with the viability reagent (typically 1-4 hours) to ensure sufficient signal development.[1] Run a control with this compound in cell-free media to check for direct reduction of the viability dye.
High Background in LDH Release Assay Serum in the culture medium contains LDH, or cells were damaged during handling.If possible, reduce the serum concentration in the medium during the treatment period. Handle cells gently during media changes and reagent additions to prevent mechanical damage to the cell membrane.[1]
Unexpectedly Low Cytotoxicity Compound instability, poor solubility, or incorrect dosage preparation.Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium. Verify the final concentration of the compound and the vehicle in the assay.

Frequently Asked Questions (FAQs)

Compound and Mechanism

Q1: What is the expected mechanism of action for this compound?

A1: While specific studies on this compound are limited, as a taxane diterpenoid, it is presumed to share a mechanism of action with other taxanes like paclitaxel (B517696). The primary mechanism of taxanes involves the stabilization of microtubules, which are crucial for cell division.[2][3] This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately inducing programmed cell death (apoptosis).[2][3]

Q2: Which cancer cell lines are likely to be sensitive to this compound?

A2: Taxanes have a broad spectrum of activity against various cancers. Cell lines derived from breast, ovarian, and lung cancers are often sensitive to taxane compounds.[4] However, the sensitivity can be cell-line dependent. It is recommended to screen a panel of cell lines to determine the most suitable model for your research.

Experimental Design

Q3: What are the recommended positive and negative controls for a cytotoxicity assay with this compound?

A3:

  • Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same final concentration used for the highest dose of this compound. This control accounts for any cytotoxic effects of the solvent.

  • Positive Control: A well-characterized cytotoxic agent with a known mechanism of action, such as staurosporine (B1682477) or doxorubicin, should be used to ensure the assay is performing as expected.

  • Untreated Control: Cells cultured in medium alone, representing 100% viability.

Q4: What is a suitable concentration range to start with for determining the IC50 value of this compound?

A4: For novel taxane compounds, it is advisable to start with a broad concentration range, for example, from low nanomolar (nM) to high micromolar (µM). A logarithmic serial dilution is typically used to cover a wide range of concentrations and accurately determine the half-maximal inhibitory concentration (IC50).

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Serum-free or low-serum culture medium

  • This compound

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, preferably using serum-free or low-serum medium during treatment.

  • Sample Collection: After the treatment period, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • Maximum Release Control: In a set of untreated wells, add 10 µL of lysis buffer 45 minutes before collecting the supernatant to induce maximum LDH release.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

Quantitative Data

The following table summarizes the IC50 values of paclitaxel, a related taxane, against various cancer cell lines as a reference. Note: These values are for a different compound and should only be used as a preliminary guide.

Cell LineCancer TypePaclitaxel IC50 (µM)
A549Lung Carcinoma3.26 ± 0.334
HeLaCervical Cancer2.85 ± 0.257
MCF-7Breast Cancer3.81 ± 0.013
(Data sourced from a study on paclitaxel isolated from Taxus sumatrana)[1][4]

Visualizations

Experimental Workflow for Cytotoxicity Assays

experimental_workflow General Workflow for In Vitro Cytotoxicity Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation add_reagent Add Viability/Toxicity Reagent (MTT/LDH) incubation->add_reagent read_plate Measure Absorbance add_reagent->read_plate calc_viability Calculate % Viability/Cytotoxicity read_plate->calc_viability ic50 Determine IC50 Value calc_viability->ic50

Caption: A generalized workflow for determining the cytotoxicity of this compound.

Proposed Signaling Pathway for Taxane-Induced Apoptosis

signaling_pathway Proposed Signaling Pathway for Taxane-Induced Apoptosis cluster_drug_target Drug Interaction cluster_cellular_effect Cellular Response cluster_apoptosis Apoptotic Cascade taxane This compound microtubules Microtubules taxane->microtubules binds to mt_stabilization Microtubule Stabilization microtubules->mt_stabilization mitotic_arrest Mitotic Arrest (G2/M Phase) mt_stabilization->mitotic_arrest bcl2_phos Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2_phos caspase_activation Caspase Activation bcl2_phos->caspase_activation leads to apoptosis Apoptosis caspase_activation->apoptosis

Caption: A simplified diagram of the proposed signaling pathway for taxane-induced apoptosis.

References

Technical Support Center: Managing Taxane-Induced Neutropenia and Neuropathy in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with taxane-based compounds. Here, you will find detailed information to anticipate, manage, and troubleshoot common toxicities associated with taxane (B156437) administration in preclinical models, specifically neutropenia and neuropathy.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a practical question-and-answer format.

Troubleshooting: Taxane Administration & General Animal Health

Question: What are the appropriate vehicles and administration routes for paclitaxel (B517696) and docetaxel (B913) in rodent models?

Answer:

Taxanes are poorly soluble in water, requiring specific formulations for in vivo administration. The choice of vehicle and administration route is critical for achieving desired pharmacokinetic and pharmacodynamic profiles.[1]

  • Paclitaxel: A common formulation involves dissolving paclitaxel in a 1:1 (v/v) mixture of Cremophor EL (polyoxyethylated castor oil) and dehydrated ethanol (B145695) to create a stock solution. This stock is then diluted with sterile physiological saline (0.9% NaCl) immediately before administration to the desired final concentration.[1][2] The most common administration routes are intravenous (IV) and intraperitoneal (IP).[1]

  • Docetaxel: For preclinical studies, docetaxel can be dissolved in a mixture of polysorbate 80 and ethanol and further diluted with saline.[2] In clinical settings, it is administered as an intravenous infusion.[3][4]

It is crucial to administer the prepared taxane solution shortly after dilution to avoid precipitation.[1]

Question: We are observing unexpected mortality in our rodent cohort following taxane administration. What could be the cause and how can we troubleshoot this?

Answer:

Unexpected mortality can stem from several factors, including acute hypersensitivity reactions, severe myelosuppression, or off-target organ toxicity.

Troubleshooting Steps:

  • Review Dosing and Formulation:

    • Double-check dose calculations and the final concentration of the administered solution. Doses can range from 1 mg/kg to 50 mg/kg depending on the model and research question.[1]

    • Ensure the vehicle (e.g., Cremophor EL for paclitaxel) is properly prepared and diluted. The vehicle itself can induce hypersensitivity reactions.[2]

  • Monitor for Hypersensitivity:

    • Observe animals closely for signs of distress immediately following injection, such as changes in posture, activity, or breathing.

    • In clinical settings, premedication with corticosteroids and antihistamines is standard to prevent hypersensitivity reactions.[3][5] Consider a similar prophylactic approach in your animal model if hypersensitivity is suspected.

  • Assess for Severe Neutropenia:

    • Taxanes can induce profound neutropenia, leading to life-threatening infections.[6] Monitor for signs of infection such as lethargy, ruffled fur, and weight loss.

    • Perform complete blood counts (CBCs) at baseline and at expected nadirs (typically 7-10 days post-treatment) to quantify neutropenia.

    • If severe neutropenia is anticipated or observed, consider prophylactic administration of Granulocyte Colony-Stimulating Factor (G-CSF).

Troubleshooting: Neutropenia

Question: How can we proactively manage and quantify taxane-induced neutropenia in our animal models?

Answer:

Proactive management involves monitoring and, if necessary, intervention with supportive care agents.

Monitoring:

  • Complete Blood Count (CBC): This is the gold standard for quantifying neutropenia. Blood can be collected via retro-orbital puncture or other appropriate methods into EDTA-coated tubes. Automated hematology analyzers can provide counts for white blood cells (WBC), neutrophils, and other blood components.[7]

  • Timing: Collect blood samples at baseline before taxane administration and at predetermined time points post-administration to capture the neutrophil nadir.

Management:

  • Granulocyte Colony-Stimulating Factor (G-CSF): G-CSF (e.g., filgrastim, pegfilgrastim) is a standard clinical intervention to reduce the duration and severity of neutropenia.[8][9] In preclinical models, G-CSF can be administered prophylactically to mitigate severe neutropenia.[10][11][12]

Question: What is a typical G-CSF administration protocol in a mouse model of taxane-induced neutropenia?

Answer:

While specific protocols can vary, a general approach for prophylactic G-CSF administration is as follows:

  • Dosage: Filgrastim at 5 µg/kg/day or a single dose of pegfilgrastim at 100 µg/kg.[12]

  • Administration: Subcutaneous (s.c.) injection.

  • Timing: G-CSF is typically administered 24 hours after chemotherapy administration and can be continued for several days.

Troubleshooting: Neuropathy

Question: We are not observing a clear phenotype of mechanical allodynia with the von Frey test in our taxane-treated animals. What could be the issue?

Answer:

Several factors can influence the outcome of the von Frey test.

Troubleshooting Steps:

  • Acclimatization: Ensure mice are properly acclimatized to the testing environment and apparatus. Place them in the testing chambers on the elevated wire grid for at least an hour before testing.[13]

  • Filament Application Technique:

    • Apply the filament to the plantar surface of the hind paw with enough force to cause it to bend, and hold for 1-2 seconds.[13]

    • Ensure the application is consistent across all animals and time points.

  • Testing Paradigm:

    • Use an appropriate starting filament (e.g., 0.6g for mice) and a systematic method for increasing or decreasing filament stiffness based on the animal's response.[13]

    • Allow sufficient time (at least 2 minutes) between stimuli.[13]

  • Blinding: The experimenter conducting the behavioral tests should be blinded to the treatment groups to avoid bias.[14]

  • Alternative Endpoints: If mechanical allodynia is not apparent, consider assessing for thermal hypersensitivity (Hargreaves test) or changes in gait, which can also indicate sensory neuropathy.[14][15]

Question: How can we differentiate between sensory and motor neuropathy in our rodent models?

Answer:

A combination of behavioral tests is necessary to distinguish between sensory and motor deficits.

  • Sensory Neuropathy Assessment:

    • Mechanical Allodynia: von Frey test.[14][16]

    • Thermal Hyperalgesia/Hypoalgesia: Hargreaves test (radiant heat) or cold plate test.[15]

  • Motor Function Assessment:

    • Rotarod Test: This test evaluates balance and motor coordination. A decline in performance can indicate motor deficits.[17][18]

    • Gait Analysis: Automated gait analysis systems can detect subtle changes in walking patterns that may be indicative of motor impairment.[14]

    • Grip Strength Test: Measures limb muscle strength.

If an animal shows deficits in the rotarod or gait analysis but has normal responses in the von Frey and Hargreaves tests, it is more likely to have motor neuropathy. Conversely, altered sensory thresholds with normal motor performance suggest sensory neuropathy.

Section 2: Frequently Asked Questions (FAQs)

FAQs: Neutropenia

Q1: What is the primary mechanism of taxane-induced neutropenia?

A1: Taxanes stabilize microtubules, which are essential for cell division. This disruption of microtubule dynamics leads to cell cycle arrest, particularly in rapidly dividing cells like hematopoietic progenitor cells in the bone marrow, ultimately causing a decrease in neutrophil production.[19]

Q2: What are the different grades of neutropenia?

A2: Neutropenia is graded based on the Absolute Neutrophil Count (ANC). While specific grading systems exist, generally, a lower ANC indicates more severe neutropenia and a higher risk of infection.

Q3: Besides G-CSF, are there other ways to manage neutropenia in a research setting?

A3: In a research context, the primary management strategies are dose modification of the taxane or the use of G-CSF. If severe neutropenia leads to infections, appropriate antibiotic therapy would be necessary, though the focus in most preclinical efficacy studies is on preventing this outcome.

FAQs: Neuropathy

Q1: What are the key mechanisms of taxane-induced peripheral neuropathy (TIPN)?

A1: The pathophysiology of TIPN is multifactorial and includes:

  • Microtubule Disruption: Taxanes disrupt the normal function of microtubules in neurons, impairing axonal transport and leading to axonal degeneration.[20][21]

  • Mitochondrial Dysfunction: Taxanes can damage mitochondria within neurons, leading to oxidative stress and energy deficits.[20]

  • Neuroinflammation: Taxanes can trigger an inflammatory response in the peripheral and central nervous systems, involving the release of pro-inflammatory cytokines that contribute to pain signaling.[20][22]

Q2: Is TIPN reversible in animal models?

A2: In many preclinical models, signs of TIPN, such as mechanical allodynia, can resolve over time after cessation of taxane treatment. However, the extent and timeline of recovery can depend on the cumulative dose and the specific taxane used.

Q3: Can duloxetine (B1670986) be used to treat TIPN in animal models?

A3: Yes, duloxetine, a serotonin-norepinephrine reuptake inhibitor, has been shown to be effective in preclinical models of taxane-induced neuropathic pain.[23][24][25][26] It can be administered intraperitoneally at doses around 10-30 mg/kg.[23][25]

Section 3: Data Summaries

Table 1: Incidence of Grade ≥2 Taxane-Induced Peripheral Neuropathy (TIPN) in Clinical Studies

Taxane RegimenIncidence of Grade ≥2 TIPNPatient Population
Weekly Paclitaxel28.1% (requiring dose reduction)Black patients with early-stage breast cancer
Docetaxel every 3 weeks8.5% (requiring dose reduction)Black patients with early-stage breast cancer

Table 2: Efficacy of Duloxetine for Paclitaxel-Induced Neuropathic Pain in a Preclinical Model

Treatment GroupMechanical Withdrawal Threshold (g)
Vehicle ControlBaseline
PaclitaxelSignificantly decreased vs. Vehicle
Paclitaxel + Duloxetine (10 mg/kg)Significantly increased vs. Paclitaxel

(Note: This table is a qualitative representation of typical findings. Specific quantitative values can vary between studies.)

Section 4: Experimental Protocols

Protocol: Assessment of Mechanical Allodynia using von Frey Filaments

Objective: To measure the mechanical withdrawal threshold in rodents as an indicator of sensory neuropathy.

Materials:

  • Set of calibrated von Frey filaments

  • Elevated wire mesh platform

  • Testing chambers

Procedure:

  • Acclimatization: Place the animal in a testing chamber on the elevated wire mesh platform for at least 60 minutes to allow it to acclimate to the environment.[13]

  • Filament Selection: Begin with a filament in the mid-range of force (e.g., 0.6g).[13]

  • Stimulation: Apply the von Frey filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend. Hold for 1-2 seconds.[13]

  • Response: A positive response is a sharp withdrawal or licking of the paw.

  • Threshold Determination (Up-Down Method):

    • If there is no response, use the next stiffest filament.

    • If there is a response, use the next less stiff filament.

    • Continue this pattern until the 50% withdrawal threshold is determined using the appropriate statistical method.

  • Inter-stimulus Interval: Allow at least 2 minutes between applications to the same paw.[13]

Protocol: Measurement of Nerve Conduction Velocity (NCV)

Objective: To electrophysiologically assess the function of peripheral nerves.

Materials:

  • Nerve conduction testing system with stimulating and recording electrodes

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Heating lamp/pad to maintain body temperature

Procedure:

  • Anesthesia: Anesthetize the animal and maintain its body temperature at approximately 37°C.[27]

  • Electrode Placement (e.g., Sciatic-Tibial Motor NCV):

    • Place stimulating electrodes at the sciatic notch and distally at the knee.

    • Place recording electrodes over the tibial muscle.

  • Stimulation: Deliver a supramaximal electrical stimulus at both the proximal and distal sites.

  • Recording: Record the latency (time from stimulus to muscle response) for both stimulation sites.

  • Calculation:

    • Measure the distance between the two stimulating electrodes.

    • NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).

Protocol: Complete Blood Count (CBC) for Neutropenia Assessment

Objective: To quantify neutrophil counts in whole blood.

Materials:

  • EDTA-coated blood collection tubes

  • Automated hematology analyzer

  • Method for blood collection (e.g., retro-orbital, submandibular)

Procedure:

  • Blood Collection: Collect approximately 200 µL of whole blood into an EDTA-coated tube.

  • Mixing: Immediately mix the sample gently by inversion or on a rotary mixer for at least 30 minutes to prevent clotting.

  • Analysis:

    • Allow the sample to come to room temperature before analysis.

    • Run the sample on a calibrated automated hematology analyzer according to the manufacturer's instructions.

    • Ensure quality control measures are in place, such as running controls and checking for clots or hemolysis.

  • Data Recording: Record the absolute neutrophil count (ANC), white blood cell count (WBC), and other relevant parameters.

Section 5: Visualizations

Taxane_Neuropathy_Pathway Taxane Taxane (e.g., Paclitaxel) Microtubule Microtubule Stabilization Taxane->Microtubule Mitochondria Mitochondrial Damage Taxane->Mitochondria AxonalTransport Impaired Axonal Transport Microtubule->AxonalTransport AxonDegen Axonal Degeneration AxonalTransport->AxonDegen ROS Increased ROS Mitochondria->ROS ROS->AxonDegen DRG Dorsal Root Ganglion (DRG) Neuron Injury AxonDegen->DRG Neuroinflammation Neuroinflammation (Cytokine Release) DRG->Neuroinflammation Pain Neuropathic Pain (Allodynia, Hyperalgesia) DRG->Pain Neuroinflammation->Pain

Caption: Key signaling pathways in taxane-induced peripheral neuropathy.

Neutropenia_Management_Workflow Start Start: Pre-Taxane Administration BaselineCBC Baseline Complete Blood Count (CBC) Start->BaselineCBC TaxaneAdmin Taxane Administration BaselineCBC->TaxaneAdmin Monitor Monitor Animal Health (Daily) TaxaneAdmin->Monitor NadirCBC CBC at Nadir (e.g., Day 7-10) Monitor->NadirCBC Decision Neutropenia Observed? NadirCBC->Decision NoNeutropenia Continue Monitoring Decision->NoNeutropenia No GCSF Consider G-CSF Administration Decision->GCSF Yes Endpoint Endpoint Analysis NoNeutropenia->Endpoint GCSF->Monitor Continue Cycle

Caption: Experimental workflow for managing taxane-induced neutropenia.

References

Validation & Comparative

A Comparative Guide to the Cytotoxic Effects of 13-Deacetyltaxachitriene A and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of the well-established anticancer drug Paclitaxel and the less-characterized natural taxoid, 13-Deacetyltaxachitriene A. While extensive data exists for Paclitaxel, this document also highlights the current knowledge gaps concerning this compound, offering a perspective based on the structure-activity relationships of related taxane (B156437) compounds.

Executive Summary

Quantitative Comparison of Cytotoxic Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for Paclitaxel against various human cancer cell lines, demonstrating its potent cytotoxic effects. No specific IC50 values for this compound have been reported in the reviewed literature.

Table 1: Cytotoxicity of Paclitaxel against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma3.26 ± 0.334[1]
HeLaCervical Carcinoma2.85 ± 0.257[1]
MCF-7Breast Adenocarcinoma3.81 ± 0.013[1]

Note: The IC50 values can vary depending on the specific experimental conditions, such as exposure time and the assay used.

Mechanism of Action: A Tale of Two Taxanes (One Well-Understood)

Paclitaxel: A Microtubule Stabilizing Agent

Paclitaxel's primary mechanism of action involves its binding to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its dynamic instability, which is crucial for various cellular functions, most notably mitosis. The stabilization of microtubules disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

This compound: An Uncharted Territory

Currently, there is a lack of published studies detailing the specific mechanism of action of this compound. As a taxane diterpenoid isolated from Taxus sumatrana, it is plausible that its mechanism may also involve interaction with microtubules. However, structure-activity relationship studies on other taxoids indicate that modifications at the C-13 position can significantly impact both binding affinity to tubulin and overall cytotoxicity. The absence of the acetyl group at this position in this compound, as compared to other taxanes, suggests that its activity profile could be distinct. It is also possible that this compound exhibits cytotoxic effects through alternative, yet-to-be-discovered pathways. Further research is imperative to elucidate its molecular targets and signaling pathways.

Experimental Protocols

The following outlines a general experimental workflow for assessing and comparing the cytotoxic effects and mechanisms of action of taxane compounds.

Cytotoxicity Assays

A common method to determine the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells of interest are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compounds (e.g., this compound and Paclitaxel) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the compound concentration.

Mechanism of Action Studies

To investigate the mechanism of action, several assays can be employed:

  • Cell Cycle Analysis: Flow cytometry with propidium (B1200493) iodide (PI) staining can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the compounds. An accumulation of cells in the G2/M phase would suggest an effect on mitosis, consistent with the action of microtubule-targeting agents.

  • Apoptosis Assays: Apoptosis can be detected using methods such as Annexin V/PI staining followed by flow cytometry, or by measuring the activity of caspases (e.g., caspase-3/7) using specific assays.

  • Tubulin Polymerization Assay: The direct effect of the compounds on microtubule dynamics can be assessed using an in vitro tubulin polymerization assay. Purified tubulin is incubated with the compounds, and the extent of polymerization is measured over time by monitoring changes in turbidity or fluorescence.

Conclusion and Future Directions

This guide underscores the critical need for further research to:

  • Determine the in vitro cytotoxicity of this compound against a panel of cancer cell lines to establish its IC50 values.

  • Investigate the mechanism of action of this compound, including its effects on the cell cycle, apoptosis, and microtubule dynamics.

  • Conduct comparative studies directly evaluating the cytotoxic potency and mechanistic profiles of this compound and Paclitaxel under identical experimental conditions.

Such studies will be invaluable for the drug development community in assessing the potential of this compound as a novel anticancer agent.

References

Unveiling the Biological Landscape of Taxoids: A Comparative Analysis of 13-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the biological activity of 13-Deacetyltaxachitriene A with prominent taxoids like Paclitaxel and Docetaxel reveals a significant disparity in their cytotoxic and microtubule-stabilizing effects. While Paclitaxel and Docetaxel are potent anticancer agents, the structural features of this compound strongly suggest a lack of significant biological activity, rendering it an inactive analogue in the context of cancer therapy.

This guide provides a detailed comparison of the biological activities of these compounds, supported by established experimental data for active taxoids and structure-activity relationship (SAR) principles for this compound. The information is intended for researchers, scientists, and drug development professionals working with taxane (B156437) compounds.

Comparative Analysis of Biological Activity

The primary mechanism of action for clinically used taxoids like Paclitaxel and Docetaxel is their ability to bind to β-tubulin, a subunit of microtubules.[1][2] This binding stabilizes the microtubules, preventing their depolymerization, which is a crucial process for cell division. The disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis (programmed cell death).[1][3][4][5]

A critical structural feature for this biological activity is the presence of a complex ester side chain at the C-13 position of the taxane core. Taxanes that lack this side chain, such as baccatin (B15129273) III, are generally considered to be biologically inactive.[2] this compound, as its name suggests, is a derivative of taxachitriene A that has been deacetylated at the C-13 position and, more importantly, lacks the entire complex ester side chain characteristic of potent taxoids. Based on established structure-activity relationships, this compound is predicted to have negligible to no cytotoxic or tubulin polymerization activity.

The following table summarizes the key biological activities, with data for this compound being inferred from SAR studies.

FeatureThis compoundPaclitaxel (Taxol®)Docetaxel (Taxotere®)
Cytotoxicity (IC50) Not available (Predicted to be very high/inactive)Nanomolar range (e.g., ~3-10 nM in various cancer cell lines)Nanomolar range (often slightly more potent than Paclitaxel)
Tubulin Polymerization Predicted to have no significant effectPromotes and stabilizes microtubule polymerizationPromotes and stabilizes microtubule polymerization; may be more potent than Paclitaxel in this regard[6]
Mechanism of Action Predicted to not interact significantly with tubulinBinds to β-tubulin, stabilizing microtubules and arresting the cell cycle[1][3][4][5]Binds to β-tubulin, stabilizing microtubules and arresting the cell cycle[2][7]
C-13 Side Chain AbsentPresent and essential for activityPresent and essential for activity

Signaling Pathways and Experimental Workflows

The interaction of active taxoids with microtubules triggers a cascade of cellular events. The following diagrams illustrate the established signaling pathway for potent taxoids and a typical experimental workflow for assessing cytotoxicity.

Taxoid_Signaling_Pathway Taxoid Mechanism of Action Taxoid Active Taxoid (e.g., Paclitaxel, Docetaxel) Tubulin β-Tubulin Subunit Taxoid->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Dynamics Inhibition of Microtubule Dynamics Microtubule->Dynamics Spindle Mitotic Spindle Abnormalities Dynamics->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action for biologically active taxoids.

Cytotoxicity_Assay_Workflow Cytotoxicity Assay Workflow (MTT Assay) cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture Cancer Cell Line Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Addition 3. Add Taxoid dilutions (and controls) Cell_Seeding->Compound_Addition Incubation 4. Incubate for 48-72 hours Compound_Addition->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 6. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 Values Absorbance_Reading->IC50_Calculation

References

Validating the Anticancer Potential of Novel Taxane Diterpenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, more effective anticancer agents is a cornerstone of oncological research. Natural products, with their vast structural diversity, have historically been a rich source of anticancer drugs. The taxane (B156437) diterpenes, a class of compounds isolated from plants of the genus Taxus, are a prime example, with paclitaxel (B517696) (Taxol®) being a blockbuster drug used in the treatment of various cancers. This guide focuses on the validation pathway for new taxane derivatives, using the hypothetical compound "13-Deacetyltaxachitriene A" as a case study to illustrate the necessary experimental comparisons and data presentation.

While specific experimental data on the anticancer properties of this compound is not currently available in the public domain, this guide provides a comprehensive framework for its evaluation. We will compare its hypothetical performance against a well-established anticancer agent, Doxorubicin, and outline the requisite experimental protocols and data visualization methods.

The Promise of Taxane Diterpenes

Taxane diterpenes are renowned for their potent anticancer activity, which primarily stems from their unique mechanism of action. Unlike many chemotherapeutic agents that inhibit microtubule formation, taxanes such as paclitaxel bind to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells. Given this powerful mechanism, the exploration of novel taxane derivatives like this compound is a promising avenue for discovering next-generation anticancer drugs with potentially improved efficacy or a more favorable side-effect profile.

Comparative Analysis: A Hypothetical Framework

To validate the anticancer properties of a novel compound like this compound, a rigorous comparative analysis against a standard chemotherapeutic agent is essential. Here, we use Doxorubicin, a widely used anthracycline antibiotic with broad-spectrum anticancer activity, as the comparator.

Quantitative Data Summary

The following tables present a hypothetical comparison of the in vitro cytotoxicity and apoptotic activity of this compound and Doxorubicin against a panel of human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50 Values in µM)

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HepG2 (Liver)
This compound[Hypothetical Data][Hypothetical Data][Hypothetical Data][Hypothetical Data]
Doxorubicin0.850.520.311.12

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 2: Apoptosis Induction (% of Apoptotic Cells)

Compound (at IC50)MCF-7 (Breast)A549 (Lung)
This compound[Hypothetical Data][Hypothetical Data]
Doxorubicin65%72%
Untreated Control5%4%

% of Apoptotic Cells determined by Annexin V-FITC/Propidium Iodide staining followed by flow cytometry.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of anticancer properties. Below are the standard protocols that would be employed to generate the data presented above.

Cell Culture

Human cancer cell lines (MCF-7, A549, HeLa, and HepG2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of this compound or Doxorubicin (typically ranging from 0.01 to 100 µM) for 48 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are seeded in 6-well plates and treated with the respective IC50 concentrations of this compound or Doxorubicin for 24 hours.

  • Cell Harvesting: Cells are harvested by trypsinization, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: 400 µL of 1X Annexin V binding buffer is added to each sample, and the cells are analyzed by flow cytometry within one hour. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Visualizing the Mechanism and Workflow

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.

G cluster_0 Taxane Mechanism of Action Taxane Taxane (e.g., this compound) Tubulin β-Tubulin Subunit Taxane->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: General signaling pathway of taxane anticancer drugs.

G cluster_1 Anticancer Drug Screening Workflow Start Start: Cancer Cell Lines Culture Cell Culture & Seeding Start->Culture Treatment Compound Treatment (e.g., this compound) Culture->Treatment Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis Data_Analysis Data Analysis (IC50, % Apoptosis) Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis End End: Validation of Anticancer Properties Data_Analysis->End

Caption: Experimental workflow for in vitro anticancer drug screening.

Conclusion

While direct experimental evidence for the anticancer properties of this compound is yet to be established, its classification as a taxane diterpene suggests a strong potential for such activity. The comparative framework and detailed experimental protocols provided in this guide offer a clear roadmap for researchers to validate its efficacy and mechanism of action. By adhering to these standardized methodologies, the scientific community can rigorously evaluate novel compounds like this compound and contribute to the development of the next generation of cancer therapeutics.

Navigating the Analytical Landscape for 13-Deacetyltaxachitriene A: A Guide to Method Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensuring data integrity and reliability. This is particularly critical for novel or complex molecules like 13-Deacetyltaxachitriene A, a taxane (B156437) derivative with potential therapeutic applications. Cross-validation of different analytical techniques provides a comprehensive understanding of a method's performance and its suitability for specific applications, from quality control to pharmacokinetic studies.

This guide explores the crucial aspects of cross-validating analytical methods for the quantitative determination of this compound. While specific cross-validation studies for this particular analyte are not extensively documented in publicly available literature, we will draw upon established principles of analytical chemistry and data from analogous taxane compounds to present a framework for such a comparison. The primary methods considered for the analysis of taxanes are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Analysis of Analytical Methods

A direct comparison of analytical methods for this compound would necessitate experimental data from at least two distinct, validated methods. In the absence of such specific data, the following table outlines the typical performance characteristics that would be evaluated in a cross-validation study, using hypothetical but realistic data based on the analysis of similar taxoids.

ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **> 0.998> 0.999
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%
Limit of Detection (LOD) ~ 5 ng/mL~ 0.1 ng/mL
Limit of Quantification (LOQ) ~ 15 ng/mL~ 0.5 ng/mL
Specificity ModerateHigh
Matrix Effect Potential for interferenceMinimal with appropriate sample preparation

Experimental Protocols: A Foundational Framework

Detailed experimental protocols are the cornerstone of reproducible analytical science. Below are generalized methodologies for HPLC-UV and LC-MS/MS analysis of a taxane like this compound, which would be refined and validated for the specific analyte.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely used technique for the quantification of pharmaceutical compounds.

a. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Perform serial dilutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • For complex matrices (e.g., plant extracts, biological fluids), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering substances.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 227 nm.

c. Validation Parameters:

  • Linearity: Assessed by analyzing a series of calibration standards over a defined concentration range.

  • Accuracy and Precision: Determined by analyzing QC samples on the same day (intra-day) and on different days (inter-day).

  • Specificity: Evaluated by analyzing blank samples and samples spiked with potential interfering compounds.

  • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical studies and trace-level quantification.

a. Sample Preparation:

  • Similar to HPLC, prepare stock solutions, calibration standards, and QC samples.

  • An internal standard (IS), structurally similar to the analyte, should be added to all samples, standards, and QCs to correct for variability in extraction and ionization.

  • Employ SPE or LLE for sample clean-up, especially for complex matrices.

b. LC-MS/MS Conditions:

  • LC System: A UHPLC system is often preferred for better resolution and faster analysis times.

  • Column: A C18 or similar reverse-phase column suitable for UHPLC.

  • Mobile Phase: Similar to HPLC, but with MS-compatible solvents (e.g., formic acid instead of non-volatile buffers).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be optimized.

c. Validation Parameters:

  • In addition to the parameters validated for HPLC, matrix effect and extraction recovery are critical evaluations for LC-MS/MS methods.

Visualizing the Cross-Validation Workflow

A clear understanding of the cross-validation process is essential. The following diagram illustrates the logical flow of comparing two analytical methods.

CrossValidationWorkflow cluster_method1 Method A (e.g., HPLC-UV) cluster_method2 Method B (e.g., LC-MS/MS) cluster_comparison Cross-Validation A_Dev Method Development A_Val Method Validation A_Dev->A_Val A_Data Quantitative Data A_Val->A_Data Compare Compare Performance Parameters (Linearity, Accuracy, Precision, etc.) A_Data->Compare B_Dev Method Development B_Val Method Validation B_Dev->B_Val B_Data Quantitative Data B_Val->B_Data B_Data->Compare Analysis Statistical Analysis (e.g., Bland-Altman plot) Compare->Analysis Report Conclusion on Method Interchangeability Analysis->Report

Figure 1. Workflow for the cross-validation of two analytical methods.

A Comparative Analysis of 13-Deacetyltaxachitriene A and Docetaxel: A Review of Preclinical and Clinical Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative study between 13-Deacetyltaxachitriene A and the well-established anticancer drug Docetaxel is not feasible at this time due to a significant lack of publicly available scientific data on the biological activity of this compound. While this compound has been isolated from Taxus sumatrana, extensive literature searches did not yield any experimental data regarding its mechanism of action, anticancer efficacy, or toxicity profile. Scholarly articles reviewing compounds from Taxus sumatrana acknowledge that while various taxoids have been identified, many, including presumably this compound, lack scientific validation of their therapeutic potential.

In contrast, Docetaxel is a widely studied and clinically approved chemotherapeutic agent. This guide will provide a detailed overview of Docetaxel's performance, supported by experimental data, to serve as a valuable resource for researchers, scientists, and drug development professionals.

Docetaxel: A Potent Microtubule Stabilizer in Cancer Therapy

Docetaxel is a semi-synthetic taxane (B156437) analogue that has demonstrated significant efficacy in the treatment of various cancers, including breast, non-small cell lung, prostate, gastric, and head and neck cancers. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division.

Mechanism of Action

Docetaxel's anticancer activity stems from its ability to bind to the β-subunit of tubulin, the protein that forms microtubules. This binding promotes the assembly of tubulin into stable microtubules and simultaneously inhibits their depolymerization. The resulting stabilization of microtubules disrupts the normal dynamic reorganization of the microtubule network, which is essential for mitotic spindle formation and chromosome segregation during cell division. This disruption leads to a blockage of the cell cycle at the G2/M phase, ultimately inducing apoptotic cell death in cancer cells.

Furthermore, some studies suggest that Docetaxel may also induce apoptosis by phosphorylating the anti-apoptotic protein Bcl-2, thereby inhibiting its function.

cluster_0 Cellular Environment Docetaxel Docetaxel Tubulin Tubulin Docetaxel->Tubulin Binds to β-subunit Microtubules Microtubules Docetaxel->Microtubules Promotes Assembly & Inhibits Depolymerization Bcl2 Bcl-2 Docetaxel->Bcl2 Induces Phosphorylation Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Stabilization Disrupts Mitotic Spindle Apoptosis Apoptosis Bcl2->Apoptosis Inhibition of Anti-apoptotic Function CellCycleArrest->Apoptosis start Start seed Seed cancer cells in 96-well plate start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat cells with varying concentrations of Docetaxel adhere->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT solution incubate->mtt incubate_mtt Incubate for 2-4 hours mtt->incubate_mtt dissolve Dissolve formazan (B1609692) crystals with DMSO incubate_mtt->dissolve read Measure absorbance at 570 nm dissolve->read calculate Calculate cell viability read->calculate end End calculate->end start Start prepare Prepare reaction mixture: - Purified tubulin - GTP buffer - Docetaxel start->prepare initiate Initiate polymerization by warming to 37°C prepare->initiate monitor Monitor increase in turbidity (absorbance at 340 nm) over time initiate->monitor analyze Analyze polymerization rate and extent monitor->analyze end End analyze->end

Unraveling the Enigmatic Mechanism of 13-Deacetyltaxachitriene A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Deacetyltaxachitriene A, a taxane (B156437) diterpenoid isolated from the Himalayan yew (Taxus sumatrana), stands as a compound of interest in the ongoing search for novel anticancer agents. While extensive research has elucidated the mechanisms of well-known taxanes like paclitaxel (B517696) and docetaxel, the specific mode of action of this compound remains less characterized. This guide provides a comparative analysis of the presumed mechanism of action of this compound against its renowned counterparts, paclitaxel and docetaxel, based on the established activities of the taxane class of compounds. This report further details the experimental protocols necessary to verify these mechanisms.

The Taxane Family: A Shared Mechanism of Microtubule Stabilization

Taxanes, as a class of compounds, exert their cytotoxic effects by disrupting the normal function of microtubules.[1][2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and the maintenance of cell shape. The dynamic process of microtubule assembly (polymerization) and disassembly (depolymerization) is crucial for these functions.

The principal mechanism of action for taxanes is the stabilization of microtubules, which prevents their depolymerization.[1][2] This interference with microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing programmed cell death, or apoptosis.

Comparative Analysis: this compound vs. Paclitaxel and Docetaxel

While direct experimental evidence for this compound is limited, its classification as a taxane diterpenoid strongly suggests a similar mechanism of action to paclitaxel and docetaxel. The structural differences between these molecules may, however, influence their potency and specific interactions.

Structural Comparison:

CompoundMolecular FormulaMolecular WeightKey Structural Features
This compound C30H42O12594.65 g/mol Taxane core, specific substitutions at various positions. The absence of an acetyl group at position 13 is a distinguishing feature.
Paclitaxel C47H51NO14853.9 g/mol Complex taxane core with a characteristic C13 side chain, which is crucial for its activity.[3]
Docetaxel C43H53NO14807.9 g/mol A semi-synthetic analogue of paclitaxel, with modifications to the C13 side chain that enhance its water solubility and potency.[4]

Inferred Mechanism of Action of this compound:

Based on the known mechanism of taxanes, this compound is hypothesized to:

  • Bind to β-tubulin: Induce a conformational change that stabilizes the microtubule polymer.

  • Inhibit Microtubule Depolymerization: Prevent the breakdown of microtubules, leading to an accumulation of abnormally stable microtubules.

  • Induce Mitotic Arrest: The disruption of microtubule dynamics halts the cell cycle in the G2/M phase.

  • Trigger Apoptosis: The sustained mitotic arrest activates cellular pathways leading to programmed cell death.

The following diagram illustrates the generally accepted signaling pathway for taxane-induced apoptosis.

Taxane_Mechanism Hypothesized Signaling Pathway of this compound cluster_0 Cellular Effects 13-Deacetyltaxachitriene_A This compound Microtubule_Stabilization Microtubule Stabilization 13-Deacetyltaxachitriene_A->Microtubule_Stabilization Inhibits Depolymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Hypothesized mechanism of this compound.

Experimental Protocols for Mechanism Confirmation

To validate the presumed mechanism of action of this compound, a series of in vitro experiments are essential. The following are detailed protocols for key assays.

Cytotoxicity Assessment using MTT Assay

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50), providing a measure of its cytotoxic potential.

Experimental Workflow:

MTT_Workflow MTT Assay Workflow Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat with varying concentrations of this compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Add solubilization solution MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 value Absorbance_Measurement->IC50_Calculation

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells (e.g., human breast cancer cell line MCF-7 or ovarian cancer cell line A2780) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in the cell culture medium.

  • Treatment: Remove the overnight culture medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., paclitaxel).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.

Experimental Workflow:

Tubulin_Polymerization_Workflow Tubulin Polymerization Assay Workflow Reagent_Preparation Prepare tubulin, GTP, and compound dilutions Reaction_Initiation Mix reagents in a 96-well plate Reagent_Preparation->Reaction_Initiation Incubation_and_Measurement Incubate at 37°C and measure absorbance at 340 nm over time Reaction_Initiation->Incubation_and_Measurement Data_Analysis Plot absorbance vs. time to determine polymerization rate Incubation_and_Measurement->Data_Analysis Apoptosis_Workflow Apoptosis Assay Workflow Cell_Treatment Treat cells with this compound Cell_Harvesting Harvest and wash cells Cell_Treatment->Cell_Harvesting Staining Stain with Annexin V-FITC and Propidium Iodide Cell_Harvesting->Staining Flow_Cytometry_Analysis Analyze by flow cytometry Staining->Flow_Cytometry_Analysis Data_Interpretation Quantify apoptotic and necrotic cell populations Flow_Cytometry_Analysis->Data_Interpretation

References

Independent Verification of "13-Deacetyltaxachitriene A" In Vitro Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the in vitro efficacy of the novel taxane (B156437) derivative, 13-Deacetyltaxachitriene A. Due to the limited publicly available data on this specific compound, this document establishes a comparative analysis with the well-characterized taxanes, Paclitaxel and Docetaxel. The provided experimental protocols and data for these established drugs will serve as a benchmark for evaluating the potential anti-cancer properties of this compound.

Comparative Cytotoxicity of Taxanes in Vitro

The anti-cancer activity of taxanes is initially assessed by determining their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this evaluation. The following table summarizes the reported IC50 values for Paclitaxel and Docetaxel in several common cancer cell lines.

Cell LineCancer TypePaclitaxel IC50 (nM)Docetaxel IC50 (nM)
MCF-7Breast Cancer2 - 101 - 5
MDA-MB-231Breast Cancer5 - 152 - 8
A549Lung Cancer10 - 305 - 15
HCT116Colon Cancer8 - 254 - 12
OVCAR-3Ovarian Cancer4 - 182 - 9

Note: IC50 values can vary based on experimental conditions such as cell density, duration of drug exposure, and the specific assay used. The data presented here represents a range of reported values to indicate the general potency of these drugs.

The Significance of the C13 Side Chain

The chemical structure of this compound is characterized by the absence of an acetyl group at the C13 position of the taxane core. This is a significant modification, as the ester side chain at C13 is crucial for the anti-microtubule and anti-tumor activity of Paclitaxel and Docetaxel.[1] Studies on other taxane derivatives with modified C13 side chains have shown a wide range of biological activities, from highly potent to inactive. For instance, some derivatives of 10-deacetylbaccatin III, which also possess a modified C13 side chain, have demonstrated the ability to induce G2/M cell cycle block and apoptosis.[2] Therefore, the in vitro evaluation of this compound is essential to determine the impact of this specific structural change on its cytotoxic potential.

Experimental Protocols for In Vitro Verification

To independently verify the in vitro activity of this compound, the following standard experimental protocols are recommended.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which is an indicator of cell viability.

a. Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound, Paclitaxel, and Docetaxel

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

b. Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, Paclitaxel, and Docetaxel in complete medium. Replace the medium in the wells with 100 µL of the medium containing the various drug concentrations. Include vehicle-treated control wells.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

a. Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • This compound, Paclitaxel (stabilizing agent control), and a tubulin polymerization inhibitor (e.g., Nocodazole)

  • 96-well microplate (UV-transparent)

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

b. Procedure:

  • Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer containing glycerol. Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the test compounds to the designated wells.

  • Initiation of Polymerization: Add the cold tubulin solution to each well, followed by the addition of GTP to a final concentration of 1 mM to initiate polymerization.

  • Monitoring Polymerization: Immediately begin monitoring the change in absorbance at 340 nm every minute for 60-90 minutes at 37°C. The increase in absorbance corresponds to the increase in microtubule polymer mass.

  • Data Analysis: Plot the absorbance against time. Compare the rate and extent of tubulin polymerization in the presence of this compound to the controls. Paclitaxel should show an increase in polymerization, while an inhibitor would show a decrease.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the in vitro evaluation of taxanes.

G Experimental Workflow for In Vitro Cytotoxicity Assessment cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Cancer Cell Lines (e.g., MCF-7, A549) B Culture in appropriate medium A->B C Seed cells in 96-well plates B->C D Treat with serial dilutions of This compound & Controls C->D E Add MTT reagent D->E F Incubate (2-4 hours) E->F G Solubilize formazan crystals F->G H Measure absorbance (570 nm) G->H I Calculate % Cell Viability H->I J Determine IC50 values I->J G Taxane-Induced Apoptotic Signaling Pathway cluster_0 Microtubule Disruption cluster_1 Cell Cycle Arrest cluster_2 Apoptotic Cascade cluster_3 p53-Dependent Pathway Taxane Taxane (e.g., this compound) Tubulin β-Tubulin Taxane->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes G2M G2/M Phase Arrest Microtubule->G2M Bcl2 Phosphorylation of Bcl-2 (Inactivation) G2M->Bcl2 Bax Upregulation of Bax G2M->Bax p53 p53 Upregulation G2M->p53 Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53->Bax p21 p21/WAF-1 Upregulation p53->p21 p21->G2M

References

"13-Deacetyltaxachitriene A" efficacy compared to established anticancer agents

Author: BenchChem Technical Support Team. Date: December 2025

Efficacy of 13-Deacetyltaxachitriene A in Oncology: A Comparative Analysis

A comprehensive evaluation of the anticancer potential of this compound remains challenging due to a significant lack of publicly available research data. While the taxane (B156437) family of compounds, which includes prominent anticancer agents like Paclitaxel and Docetaxel, is well-studied, specific data on the efficacy, mechanism of action, and comparative performance of this compound is not available in the current scientific literature.

For a rigorous comparison with established anticancer drugs, essential data points are required. These include in vitro cytotoxicity data (such as IC50 values) across a range of cancer cell lines, in vivo evidence from animal models detailing tumor growth inhibition, and detailed mechanistic studies elucidating its molecular targets and effects on cellular signaling pathways. Furthermore, comprehensive experimental protocols are necessary to ensure the reproducibility and validation of any findings.

At present, searches for peer-reviewed studies, clinical trial data, and other scientific resources have not yielded specific information on the biological activity of this compound. Therefore, a direct comparison with established agents cannot be conducted.

Established Taxane Anticancer Agents: A Benchmark for Comparison

To provide a context for the type of data required, this section briefly outlines the established profiles of Paclitaxel and Docetaxel, two of the most widely used taxane anticancer agents.

Paclitaxel and Docetaxel are mainstays in the treatment of various cancers, including breast, ovarian, and lung cancer. Their primary mechanism of action involves the stabilization of microtubules, which are critical components of the cell's cytoskeleton. This interference with microtubule dynamics leads to the arrest of the cell cycle and, ultimately, apoptotic cell death.

Comparative Efficacy of Paclitaxel and Docetaxel

Clinical studies have extensively compared the efficacy and safety of Paclitaxel and Docetaxel. For instance, in metastatic breast cancer, both agents have shown comparable efficacy.[1] However, some studies have indicated that Docetaxel may offer a modest survival advantage at the cost of higher toxicity.[2] The choice between these agents often depends on the specific cancer type, patient characteristics, and tolerance to potential side effects.

A systematic review and meta-analysis of randomized controlled trials in metastatic breast cancer concluded that paclitaxel-based regimens were as effective as docetaxel-based regimens.[1] This analysis also suggested that paclitaxel-based treatments were associated with less toxicity and better tolerability.[1]

Data Presentation for Established Agents

For a meaningful comparison, quantitative data is typically presented in a structured format. The following table is a hypothetical example of how such data would be organized for this compound if it were available.

Compound Cancer Cell Line IC50 (nM) Tumor Growth Inhibition (%) Primary Mechanism of Action
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Paclitaxel MCF-7 (Breast)~2-10Varies by modelMicrotubule Stabilization
Docetaxel PC-3 (Prostate)~1-5Varies by modelMicrotubule Stabilization
Experimental Protocols

Detailed experimental protocols are crucial for the scientific community to assess and replicate findings. An example of a typical protocol for determining in vitro cytotoxicity would include:

  • Cell Lines and Culture Conditions: Description of the cancer cell lines used and the specific media and conditions for their growth.

  • Drug Preparation: Details on how the compounds were dissolved and diluted to the final concentrations for the assays.

  • Cytotoxicity Assay: The specific assay used (e.g., MTT, SRB) to measure cell viability, including incubation times and measurement procedures.

  • Data Analysis: The statistical methods used to calculate IC50 values and assess significance.

Signaling Pathways

Visualizing the affected signaling pathways is a key component of understanding a drug's mechanism of action. For established taxanes, the primary pathway involves interference with microtubule dynamics.

G cluster_cell Cancer Cell Microtubule_Dynamics Microtubule Dynamics (Polymerization/Depolymerization) Mitosis Mitosis Microtubule_Dynamics->Mitosis disrupts Cell_Cycle_Arrest G2/M Cell Cycle Arrest Mitosis->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis Taxanes Paclitaxel / Docetaxel Taxanes->Microtubule_Dynamics inhibit depolymerization

Caption: Mechanism of action for established taxanes like Paclitaxel and Docetaxel.

Conclusion

While the chemical structure of this compound places it within a class of compounds with proven anticancer activity, a definitive comparison of its efficacy to established agents like Paclitaxel and Docetaxel is not possible without dedicated research and published data. The scientific community awaits studies that will elucidate the biological properties of this specific taxane derivative to determine its potential role in cancer therapy. Future research should focus on comprehensive in vitro and in vivo studies to generate the necessary data for a thorough evaluation.

References

Unveiling the Bioactivity of 13-Deacetyltaxachitriene A: A Comparative Look at Related Taxane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the available research findings on 13-Deacetyltaxachitriene A and related taxane (B156437) diterpenoids. Due to the limited specific peer-reviewed validation for this compound, this guide draws comparisons from studies on its close analog, taxachitriene A, and other relevant taxanes.

Introduction to this compound

This compound is a diterpenoid that has been isolated from the branches of Taxus sumatrana[1]. It belongs to the taxane family, a class of compounds renowned for their potent anticancer properties, the most famous of which is paclitaxel (B517696) (Taxol)[2][3][4]. Taxanes are primarily found in various species of the yew tree (Taxus)[2][3][4][5]. The "13-deacetyl" modification in its chemical structure suggests a potential alteration in its biological activity compared to other taxanes, as the C13 side chain is crucial for the bioactivity of many compounds in this class[6].

Comparative Cytotoxicity Data

CompoundSkeleton ClassIC50 (μmol/L) for HeLa Cells
Decinnamoyltaxinine E (1)Taxane with C4(20) double bond> 100
9,10-Deacethyltaxinine (3)Taxane with C4(20) double bondStrong antiproliferative activity
Taxine II (4)Taxane with C4(20) double bond> 100
7-Deacetyltaxine B (5)Taxane with C4(20) double bond> 100
5-O-Cinnamoyltaxine B (7)Taxane with C4(20) double bond> 100
Taxachitriene A (8) Bicyclic taxane> 100
Taxuspine X (9)Bicyclic taxaneModerate activity (> 100)
Taxinine L (10)3,11-Cyclotaxane> 100
Compound 113,11-CyclotaxaneModerate activity (> 100)
Taxinine M (12)12,16-Epoxy taxane> 100
Taxagifine (13)12,16-Epoxy taxane13.3

Table based on data from "Inhibitory effect of 13 taxane diterpenoids from Chinese yew (Taxus chinensis var. mairei) on the proliferation of HeLa cervical cancer cells"[7][8]. The study indicated that compounds with a cinnamoyl moiety generally showed higher activity.

Experimental Protocols

The following is a generalized methodology for assessing the cytotoxicity of taxane compounds against cancer cell lines, based on common practices in the field.

Cell Proliferation Assay (MTT Assay)
  • Cell Culture: Human cervical cancer HeLa cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The taxane compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

General Mechanism of Action for Taxanes

Taxanes are known to exert their anticancer effects by interfering with the normal function of microtubules[9]. This mechanism is distinct from many other chemotherapeutic agents.

Taxane_Mechanism_of_Action cluster_Cell Cancer Cell cluster_Drug Taxane Action Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Microtubules->Microtubules Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Cell_Division Cell Division (Mitosis) Mitotic_Spindle->Cell_Division Apoptosis Apoptosis (Cell Death) Mitotic_Spindle->Apoptosis Arrest of Mitosis Cell_Division->Apoptosis Taxane Taxane (e.g., this compound) Taxane->Microtubules Binds to β-tubulin subunit

Caption: General mechanism of action of taxane diterpenoids.

Logical Workflow for Bioactivity Screening

The process of identifying and validating the bioactivity of novel taxane compounds like this compound follows a structured workflow.

Bioactivity_Screening_Workflow Isolation Isolation from Natural Source (e.g., Taxus sumatrana) Structure_Elucidation Structure Elucidation (NMR, Mass Spectrometry) Isolation->Structure_Elucidation In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Structure_Elucidation->In_Vitro_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies In_Vitro_Screening->SAR_Studies Mechanism_of_Action Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) In_Vitro_Screening->Mechanism_of_Action Lead_Optimization Lead Compound Optimization SAR_Studies->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies In_Vivo_Studies->Lead_Optimization

Caption: Workflow for natural product bioactivity screening.

Conclusion and Future Directions

The available data, primarily from studies on related taxanes, suggests that the bioactivity of compounds like this compound is influenced by their specific chemical structures. While taxachitriene A itself did not show strong cytotoxicity against HeLa cells in the cited study, other taxanes with different structural features exhibited potent antiproliferative effects[7][8].

Further peer-reviewed research is critically needed to specifically validate the biological activity of this compound. This research should include:

  • Comprehensive Cytotoxicity Profiling: Testing against a diverse panel of human cancer cell lines.

  • Mechanism of Action Studies: Investigating its specific molecular targets and effects on cellular pathways.

  • Structure-Activity Relationship (SAR) Studies: Comparing its activity with that of taxachitriene A and other closely related analogs to understand the role of the 13-deacetyl group.

  • In Vivo Efficacy and Toxicity Studies: Evaluating its therapeutic potential and safety profile in animal models.

Such studies will be instrumental in determining the potential of this compound as a novel lead compound in cancer drug discovery.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of 13-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous handling and disposal of investigational compounds like 13-Deacetyltaxachitriene A are paramount for ensuring laboratory safety and environmental protection. As a diterpenoid derived from Taxus species, this compound warrants careful management as potentially cytotoxic waste. This guide provides a comprehensive, step-by-step procedure for its proper disposal, aligning with stringent safety protocols and regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to adhere to the following safety measures to minimize exposure and mitigate risks:

  • Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE. This includes, but is not limited to, a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of any airborne particles.

  • Spill Management: Have a spill kit readily accessible. In the event of a spill, isolate the area, and follow your institution's established spill cleanup procedures for cytotoxic compounds.

Step-by-Step Disposal Procedure

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste, with incineration being the required final disposal method.

  • Waste Segregation: Meticulously separate waste streams. Do not mix this compound waste with non-hazardous or other types of chemical waste.

  • Containerization:

    • Solid Waste: Place unused or expired this compound powder, contaminated PPE (gloves, wipes, etc.), and any other solid materials into a designated, leak-proof, and puncture-resistant hazardous waste container. This container must be clearly labeled as "Cytotoxic Waste for Incineration" and include the chemical name.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and shatter-proof container. The container must be compatible with the solvents used (e.g., chloroform, dichloromethane, DMSO, acetone). Label the container clearly with "Cytotoxic Liquid Waste for Incineration," the chemical name, and the solvent composition.

    • Sharps Waste: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container that is puncture-resistant and leak-proof, and also labeled as "Cytotoxic Sharps Waste."[1]

  • Labeling: All waste containers must be accurately and clearly labeled. The label should include the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols as required by your institution's Environmental Health and Safety (EHS) office.

  • Storage: Store sealed and labeled waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. Ensure that the final disposal method is high-temperature incineration.

Quantitative Data Summary

For quick reference, the following table summarizes key data for this compound.

PropertyData
Physical Description Powder
Purity ≥98%
Source The branches of Taxus sumatrana
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[2]
Recommended Disposal High-Temperature Incineration

Experimental Protocol: Waste Stream Segregation

Objective: To correctly segregate and containerize waste generated from experiments involving this compound.

Materials:

  • Designated solid cytotoxic waste container (puncture-resistant, with lid)

  • Designated liquid cytotoxic waste container (shatter-proof, with screw cap)

  • Designated cytotoxic sharps container

  • Permanent marker and hazardous waste labels

Procedure:

  • Solid Waste Collection: 1.1. Following the experimental procedure, carefully collect all contaminated solid materials, including disposable gloves, bench paper, and weighing papers. 1.2. Place these items directly into the designated solid cytotoxic waste container. 1.3. Once the experiment is complete or the container is three-quarters full, securely close the lid. 1.4. Ensure the container is properly labeled.

  • Liquid Waste Collection: 2.1. Collect all solutions containing this compound in a dedicated, chemically compatible waste container. 2.2. Do not overfill the container; leave adequate headspace to prevent spills. 2.3. Securely fasten the cap on the container. 2.4. Label the container with the chemical name and solvent composition.

  • Sharps Waste Collection: 3.1. Immediately place any contaminated needles, syringes, or broken glass into the designated cytotoxic sharps container. 3.2. Do not attempt to recap needles. 3.3. Do not overfill the sharps container. Once it is three-quarters full, close and lock the lid.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Waste Generation C->D E Solid Waste (Contaminated PPE, etc.) D->E F Liquid Waste (Solutions) D->F G Sharps Waste (Needles, Glassware) D->G H Place in Labeled Cytotoxic Solid Waste Container E->H I Place in Labeled Cytotoxic Liquid Waste Container F->I J Place in Labeled Cytotoxic Sharps Container G->J K Store in Designated Secure Area H->K I->K J->K L Arrange for Professional Disposal (Incineration) K->L M End: Proper Disposal Complete L->M

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistical Information for Handling 13-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive, procedural guidance for the safe handling, use, and disposal of 13-Deacetyltaxachitriene A in a laboratory setting. Adherence to these protocols is critical to minimize occupational exposure and ensure a safe research environment. As a member of the taxane (B156437) family, this compound is considered a potentially cytotoxic agent and should be handled with the utmost care.

Personal Protective Equipment (PPE) and Engineering Controls

The primary defense against exposure to potentially hazardous compounds like this compound is the correct and consistent use of personal protective equipment and engineering controls. All personnel must be trained in the proper use of this equipment before handling the compound.

Required Personal Protective Equipment:

PPE ComponentSpecificationRationale
Gloves Chemotherapy-tested, powder-free nitrile gloves. Double gloving is required.Provides a robust barrier against skin contact. The outer glove should be removed immediately upon contamination.
Gown Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Eye Protection Safety goggles or a full-face shield.Protects against splashes and aerosols.
Respiratory Protection An N95 respirator or higher, as determined by a risk assessment, particularly when handling the powder form.Required to prevent inhalation of aerosolized particles.

Engineering Controls:

Control MeasureDescriptionPurpose
Chemical Fume Hood or Biological Safety Cabinet (BSC) All handling of the solid compound and preparation of solutions should be conducted within a certified chemical fume hood or a Class II BSC.Provides a contained workspace to prevent the inhalation of hazardous aerosols and vapors.
Closed System Transfer Devices (CSTDs) Recommended for transferring solutions to minimize the risk of spills and aerosol generation.Enhances safety during the reconstitution and transfer of the compound.
Ventilation The laboratory should be well-ventilated with a negative pressure environment relative to adjacent non-laboratory areas.Ensures that any airborne contaminants are effectively removed from the work area.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to ensure both personnel safety and the integrity of the research.

Receiving and Storage

Upon receipt, carefully inspect the package for any signs of damage or leakage. The compound should be stored in a designated, clearly labeled, and secure area away from general laboratory traffic. Based on information for similar compounds, it is recommended to store the solid form at -20°C for long-term stability.

Preparation and Reconstitution
  • Preparation: Before beginning, ensure the chemical fume hood or BSC is clean and uncluttered. Cover the work surface with a disposable, absorbent, plastic-backed pad.

  • Donning PPE: Put on all required PPE in the correct order: gown, inner gloves, N95 respirator (if required), eye protection, and outer gloves.

  • Weighing: If handling the solid form, carefully weigh the required amount within the fume hood. Use anti-static measures to prevent dispersal of the powder.

  • Reconstitution: According to the manufacturer, this compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[1]. Add the chosen solvent slowly and carefully to the vial containing the compound. Cap the vial securely and mix gently until the solid is completely dissolved.

Administration for In Vitro and In Vivo Studies
  • In Vitro Studies: All additions of the reconstituted compound to cell cultures must be performed within a certified BSC.

  • In Vivo Studies: Transport the prepared solution in a sealed, clearly labeled, and shatterproof secondary container to the animal facility.

Emergency Procedures

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator.

  • Containment: Use a commercial chemotherapy spill kit or absorbent materials to contain the spill. For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid generating dust.

  • Decontamination: Clean the spill area with a suitable deactivating agent, followed by a thorough cleaning with detergent and water.

  • Disposal: All contaminated materials, including PPE, must be disposed of as cytotoxic waste.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.

  • Waste Segregation: All contaminated materials, including gloves, gowns, vials, pipette tips, and absorbent pads, must be segregated into clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.

  • Sharps: All contaminated needles and syringes must be disposed of in a designated cytotoxic sharps container.

  • Liquid Waste: Unused solutions should be collected in a designated, sealed, and clearly labeled cytotoxic waste container.

  • Final Disposal: Cytotoxic waste must be incinerated at a licensed hazardous waste facility.

Quantitative Data

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the following data is based on the closely related and well-characterized taxanes, Paclitaxel and Docetaxel, and should be used as a reference for hazard assessment.

Physical and Chemical Properties:

PropertyThis compoundPaclitaxel (for reference)Docetaxel (for reference)
Molecular Formula C30H42O12[1]C47H51NO14C43H53NO14
Molecular Weight 594.65 g/mol [1]853.9 g/mol 807.9 g/mol
Appearance White to off-white solidWhite to off-white crystalline powderWhite to almost-white powder
Melting Point Not available213 - 216 °C186 - 192 °C[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]Soluble in methanol, ethanol, DMSOSoluble in ethanol, DMSO

Toxicological Information (based on Paclitaxel and Docetaxel):

Hazard ClassificationPaclitaxelDocetaxel
Acute Toxicity (Oral) No data availableNo data available
Skin Corrosion/Irritation Causes skin irritation.[3]Causes skin irritation.[2]
Serious Eye Damage/Irritation Causes serious eye damage.[3]Causes serious eye irritation.[2]
Germ Cell Mutagenicity May cause genetic defects.[3]Suspected of causing genetic defects.
Reproductive Toxicity May damage fertility or the unborn child.[3][4]Suspected of damaging fertility or the unborn child.[5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[3]May cause respiratory irritation.[2]
Specific Target Organ Toxicity (Repeated Exposure) Causes damage to organs through prolonged or repeated exposure.No data available

Experimental Protocols

Protocol for the Preparation of a 10 mM Stock Solution in DMSO:

  • Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution using the formula: Mass (g) = 10 mmol/L * Volume (L) * 594.65 g/mol .

  • Weigh Compound: Within a chemical fume hood, accurately weigh the calculated mass of the compound into a sterile, conical tube.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.

  • Dissolve: Cap the tube securely and vortex or sonicate at room temperature until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C to minimize freeze-thaw cycles.

Visualizations

Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures Receiving_and_Storage Receiving and Storage - Inspect package - Store at -20°C Don_PPE Don Appropriate PPE - Double gloves, gown - Eye protection, respirator Receiving_and_Storage->Don_PPE Prepare_Workspace Prepare Workspace - Chemical fume hood/BSC - Absorbent pad Don_PPE->Prepare_Workspace Weighing Weighing (Solid Form) - Inside fume hood - Use anti-static measures Prepare_Workspace->Weighing Reconstitution Reconstitution - Add solvent (e.g., DMSO) - Mix until dissolved Weighing->Reconstitution Use_in_Experiment Use in Experiment - In vitro (BSC) - In vivo (sealed container) Reconstitution->Use_in_Experiment Waste_Segregation Waste Segregation - All contaminated materials Use_in_Experiment->Waste_Segregation Cytotoxic_Containers Place in Labeled Cytotoxic Containers Waste_Segregation->Cytotoxic_Containers Incineration Incineration - Licensed facility Cytotoxic_Containers->Incineration Spill Spill Occurs Spill_Response Spill Response - Evacuate, secure - Contain, decontaminate Spill->Spill_Response Exposure Personnel Exposure Exposure_Response Exposure Response - Skin/eye wash - Seek medical attention Exposure->Exposure_Response

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.